(R)-Neotame-d3
Description
Arginine derivative which is a substrate for many proteolytic enzymes. As a substrate for the esterase from the first component of complement, it inhibits the action of C(l) on C(4).
Properties
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJXALNHKIDOD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901-47-3 | |
| Record name | α-Tosyl-L-arginine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylarginine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL P-TOLUENESULFONYL-L-ARGININATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7BKF44U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-Neotame-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of (R)-Neotame-d3, an isotopically labeled analog of the high-intensity sweetener Neotame. The inclusion of three deuterium (B1214612) atoms on the methyl ester group makes it a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document outlines the synthetic pathway, experimental procedures, and expected analytical data.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process that mirrors the industrial production of Neotame. The key to introducing the deuterium label is the use of a deuterated reagent in the initial step.
The overall synthesis workflow is as follows:
-
Esterification: L-Aspartyl-L-phenylalanine (Aspartame) is synthesized with a deuterated methyl group to form L-Aspartyl-L-phenylalanine-1-(methyl-d3) ester (Aspartame-d3). This is achieved by reacting L-aspartic acid and L-phenylalanine in the presence of deuterated methanol (B129727) (CD3OH).
-
Reductive Amination: The resulting Aspartame-d3 undergoes reductive amination with 3,3-dimethylbutyraldehyde (B104332). This reaction selectively alkylates the primary amine of the aspartic acid residue to yield the final product, this compound.
The stereochemistry of the starting material, L-aspartyl-L-phenylalanine, is retained throughout the synthesis, ensuring the production of the desired (R)-isomer, which is responsible for the sweet taste.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of L-Aspartyl-L-phenylalanine-1-(methyl-d3) ester (Aspartame-d3)
This procedure is adapted from the known methods of aspartame (B1666099) synthesis, with the substitution of methanol with its deuterated counterpart.
Materials:
-
N-Formyl-L-aspartic anhydride (B1165640)
-
L-Phenylalanine
-
Deuterated methanol (CD3OH)
-
Thionyl chloride (SOCl2)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent (e.g., Toluene)
Procedure:
-
Preparation of L-Phenylalanine methyl-d3 ester: In a round-bottom flask, suspend L-phenylalanine in deuterated methanol (CD3OH). Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until the L-phenylalanine has completely dissolved. Remove the solvent under reduced pressure to obtain L-phenylalanine methyl-d3 ester hydrochloride.
-
Coupling Reaction: Dissolve N-formyl-L-aspartic anhydride in a suitable organic solvent. In a separate flask, neutralize the L-phenylalanine methyl-d3 ester hydrochloride with a base (e.g., sodium hydroxide) and extract it into an organic solvent.
-
Condensation: Add the L-phenylalanine methyl-d3 ester solution to the N-formyl-L-aspartic anhydride solution. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Deformation: After the condensation is complete, remove the formyl protecting group by acid hydrolysis (e.g., with hydrochloric acid).
-
Work-up and Purification: Neutralize the reaction mixture and extract the product. The crude Aspartame-d3 can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).
Step 2: Synthesis of this compound by Reductive Amination
This industrial standard method is adapted for the deuterated intermediate.
Materials:
-
L-Aspartyl-L-phenylalanine-1-(methyl-d3) ester (Aspartame-d3)
-
3,3-Dimethylbutyraldehyde
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Diatomaceous earth (optional, as a filter aid)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Aspartame-d3 and a slight molar excess of 3,3-dimethylbutyraldehyde in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the solution. The amount of catalyst can be in the range of 5-10% by weight relative to the Aspartame-d3.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 0.1-0.5 MPa. Stir the reaction mixture vigorously at a controlled temperature, typically between 35-40°C. The reaction is usually complete within 5-30 hours.
-
Catalyst Removal: After the reaction is complete, depressurize the vessel and purge with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove a significant portion of the methanol.
-
Crystallization and Purification: Add deionized water to the concentrated solution to induce precipitation of the product. Cool the mixture to enhance crystallization. Collect the solid product by filtration or centrifugation. Wash the product with cold deionized water and dry under vacuum to yield this compound as a white to off-white powder. Further purification can be achieved by recrystallization from a methanol/water or ethanol/water mixture.
Caption: Detailed experimental workflow for this compound synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and properties of this compound.
Table 1: Reaction Parameters and Expected Yields
| Parameter | Step 1: Aspartame-d3 Synthesis | Step 2: this compound Synthesis |
| Key Reagents | L-Phenylalanine, CD3OH, N-Formyl-L-aspartic anhydride | Aspartame-d3, 3,3-Dimethylbutyraldehyde |
| Catalyst | Acid catalyst | 10% Pd/C |
| Reducing Agent | - | H2 gas |
| Solvent | CD3OH, Organic Solvent | Methanol |
| Temperature | Room Temperature | 35-40 °C |
| Pressure | Atmospheric | 0.1-0.5 MPa |
| Reaction Time | 12-24 hours | 5-30 hours |
| Expected Yield | 80-90% | >90% |
| Purity (after recrystallization) | >98% | >99% (HPLC) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C20H27D3N2O5 |
| Molecular Weight | 381.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 80.9–83.4 °C |
| Solubility in Water (25 °C) | 12.6 g/kg |
| Solubility in Ethanol (15 °C) | >1000 g/kg |
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 3: Predicted Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to that of Neotame, with the notable absence of the sharp singlet corresponding to the methoxy (B1213986) (-OCH3) protons, which typically appears around 3.7 ppm. A peak at 0.84 ppm is indicative of the three methyl groups on the dimethylbutyl chain. |
| ¹³C NMR | The spectrum will be very similar to that of Neotame. The carbon of the deuterated methyl group (-OCD3) will show a characteristic septet (due to coupling with deuterium) with a significantly reduced intensity compared to a protonated carbon. |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is expected at m/z 382.5. This is a shift of +3 mass units compared to non-deuterated Neotame (m/z 379.5), confirming the incorporation of three deuterium atoms. |
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound. By following the outlined procedures for deuterated esterification and reductive amination, researchers can reliably produce this valuable isotopically labeled compound. The provided quantitative and analytical data will aid in the execution and verification of the synthesis. This molecule serves as an essential tool for advanced research in drug metabolism, pharmacokinetics, and analytical method development.
Chemical Characterization of (R)-Neotame-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characterization of (R)-Neotame-d3, a deuterated isotopologue of the high-intensity artificial sweetener Neotame. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. While specific experimental data for this compound is not extensively published, this guide synthesizes available information and provides methodologies based on the well-characterized parent compound, Neotame.
This compound is the deuterium-labeled form of Neotame, a derivative of aspartame (B1666099).[1] It is a low-caloric, high-intensity artificial sweetener, estimated to be 7,000 to 13,000 times sweeter than sucrose.[1] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for quantitative analyses by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the handling, storage, and application of this stable isotope-labeled standard.
| Property | Value | Reference |
| Chemical Name | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester | [2][3] |
| Molecular Formula | C₂₀H₂₇D₃N₂O₅ | [2][4] |
| Molecular Weight | 381.48 g/mol | [2][4] |
| Alternate CAS Number | 165450-17-9 (for Neotame) | [3][4] |
| Appearance | Off-White Solid | [3] |
| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere | [3] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not publicly available, it can be inferred from the known synthesis of Neotame. The industrial synthesis of Neotame involves the reductive amination of aspartame with 3,3-dimethylbutyraldehyde. To produce this compound, a similar pathway would be followed, utilizing deuterated methanol (B129727) in the final esterification step or starting with L-phenylalanine methyl-d3 ester. The stereochemistry of the starting material, L-aspartyl-L-phenylalanine, is retained throughout the synthesis.
A generalized workflow for the synthesis and purification is depicted below.
Analytical Characterization
A comprehensive chemical characterization of this compound involves multiple analytical techniques to confirm its identity, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. While a specific method for the deuterated compound is not published, methods for Neotame can be readily adapted.
Experimental Protocol (Adapted from Neotame analysis):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a slightly acidic pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
| Parameter | Typical Value |
| Purity (by HPLC) | ≥98% |
| Retention Time | Dependent on specific method conditions |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to study its fragmentation pattern, which is crucial for developing quantitative LC-MS/MS methods.
The fragmentation of Neotame has been reported to proceed through pathways including the formation of a diketopiperazine and a pyrrolidine-2,5-dione derivative.[5] The fragmentation of this compound is expected to be analogous, with a +3 Da shift in the mass of the parent ion and any fragments containing the deuterated methyl ester group.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 382.24 |
| [M+Na]⁺ | 404.22 |
| Key Fragments | Dependent on ionization and collision energy |
digraph "MS_Fragmentation_Pathway" { graph [fontname="sans-serif", labelloc="t", label="Predicted MS/MS Fragmentation of this compound", fontsize=12]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];"Parent_Ion" [label="[M+H]⁺\nm/z = 382.24", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment_1" [label="Loss of CD₃OH\n(Methanol-d3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Fragment_2" [label="Diketopiperazine derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Fragment_3" [label="Pyrrolidine-2,5-dione derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Resulting_Ion_1" [label="[M+H - CD₃OH]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Parent_Ion" -> "Fragment_1" -> "Resulting_Ion_1"; "Parent_Ion" -> "Fragment_2"; "Parent_Ion" -> "Fragment_3"; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the position of the deuterium (B1214612) label.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of Neotame, with the notable absence of the singlet corresponding to the methyl ester protons (O-CH₃) which typically appears around 3.7 ppm. The integration of the remaining proton signals relative to an internal standard can be used for quantitative analysis (qNMR).
-
¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of Neotame. The carbon of the deuterated methyl group (O-CD₃) will exhibit a characteristic multiplet due to C-D coupling and will be significantly less intense in a proton-decoupled spectrum.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | ~0.9 (s, 9H), 1.3-1.5 (m, 2H), 2.5-3.0 (m, 4H), 4.5-4.8 (m, 2H), 7.1-7.3 (m, 5H) | Absence of O-CH₃ signal around 3.7 ppm. |
| ¹³C | ~29 (3C), 31, 41, 42, 52, 54, 57, 127, 129 (2C), 130 (2C), 136, 172, 173, 174 | The O-CD₃ carbon signal will be a multiplet and have a reduced intensity. |
Isotopic Purity
The isotopic purity of this compound is a critical parameter, defining its suitability as an internal standard. It is typically determined by mass spectrometry, where the relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are measured. The isotopic enrichment is then calculated from this distribution.
Experimental Protocol for Isotopic Purity Determination:
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: A solution of this compound is infused or injected into the mass spectrometer. The relative abundances of the molecular ions corresponding to the different isotopic species are measured from the mass spectrum.
-
Calculation: The isotopic purity is expressed as the percentage of the d3 species relative to the sum of all isotopic species.
| Parameter | Typical Specification |
| Isotopic Enrichment (D) | ≥98% |
| Chemical Purity | ≥98% |
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive chemical characterization of a new batch of this compound.
Conclusion
The chemical characterization of this compound relies on a suite of analytical techniques to ensure its identity, purity, and isotopic enrichment. While specific, publicly available data for this deuterated standard is scarce, this guide provides a comprehensive framework for its analysis based on established methods for the parent compound, Neotame. The protocols and expected data presented herein offer a valuable resource for researchers and drug development professionals in their application of this compound as a reliable internal standard for quantitative studies. It is always recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[2][4]
References
Deuterated Neotame: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of deuterated neotame (B1678184). Neotame, a high-intensity sweetener, is an N-alkylated dipeptide derivative of aspartame (B1666099).[1] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug development to favorably alter the metabolic profile of a molecule.[2][3] This guide begins by detailing the known physicochemical properties of neotame. It then explores the theoretical impact of deuteration on these characteristics, with a particular focus on metabolic stability due to the kinetic isotope effect. Finally, it outlines the detailed experimental protocols required to synthesize and characterize deuterated neotame, providing a roadmap for researchers in this field.
Introduction to Neotame and the Rationale for Deuteration
Neotame, chemically known as N-(N-(3,3-dimethylbutyl)-L-α-aspartyl)-L-phenylalanine-1-methyl ester, is a non-caloric artificial sweetener approximately 7,000 to 13,000 times sweeter than sucrose.[4][5] Its synthesis involves the reductive N-alkylation of aspartame with 3,3-dimethylbutyraldehyde.[4][6] The primary metabolic pathway for neotame in the human body involves hydrolysis of the methyl ester by non-specific esterases, yielding de-esterified neotame and methanol (B129727).[4]
The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing a neutron in its nucleus, can significantly alter the pharmacokinetic profile of a drug.[2] This is primarily due to the kinetic isotope effect (KIE) , where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate.[2] By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism can be reduced, potentially leading to improved bioavailability, a longer half-life, and a more favorable safety profile.[3]
Physicochemical Properties of Neotame
A thorough understanding of the physicochemical properties of the parent compound is essential before exploring its deuterated analogue.
General Properties
Neotame is a white to off-white crystalline powder with a clean, sweet taste.[6][7]
Quantitative Physicochemical Data
The key physicochemical properties of neotame are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₀N₂O₅ | [4] |
| Molar Mass | 378.46 g/mol | [4] |
| Melting Point | 80.9–83.4 °C | [4] |
| Solubility in Water (25 °C) | 12.6 g/kg | [4][7] |
| Solubility in Ethanol (15 °C) | >1000 g/kg | [4] |
| Solubility in Ethyl Acetate (25 °C) | 77.0 g/kg | [4] |
| pH (0.5% aqueous solution) | 5.0–7.0 | [6][7] |
| pKa | pKa1 = 4.11, pKa2 = 7.70, pKa3 = 6.45 | [8] |
| Optical Activity [α]D | -41.0° ± 3.0° (c = 0.5 in H₂O) | [9] |
Stability
Neotame exhibits greater stability than its precursor, aspartame, particularly in heated and dairy products.[4] Its stability is influenced by pH, temperature, and moisture.[4][5] In acidic beverages (pH 3.2), approximately 90% of neotame remains after 8 weeks of storage.[4] As a dry powder, it is stable for at least five years under ambient conditions.[5] Unlike aspartame, neotame does not readily form diketopiperazines due to the N-alkylation, which enhances its heat stability.[4][7] The primary degradation pathway is the hydrolysis of the methyl ester group.[5][6]
Predicted Physicochemical Properties of Deuterated Neotame
Molecular Weight
The molecular weight of deuterated neotame will increase in direct proportion to the number of hydrogen atoms replaced by deuterium. For each hydrogen atom (atomic mass ≈ 1.008 amu) substituted with a deuterium atom (atomic mass ≈ 2.014 amu), the molecular weight will increase by approximately 1.006 amu.
Polarity, Solubility, and Partition Coefficient
The substitution of hydrogen with deuterium results in a slight decrease in molecular volume and a marginal increase in polarity. The C-D bond is slightly shorter and less polarizable than the C-H bond. These subtle changes may lead to minor alterations in solubility and the octanol-water partition coefficient (LogP). It is anticipated that the solubility in polar solvents like water might slightly increase, while solubility in non-polar solvents could marginally decrease. However, these effects are generally small and may not be significant.
Melting Point and Boiling Point
The stronger C-D bond and the slight increase in molecular weight can lead to minor increases in the melting and boiling points of deuterated compounds compared to their non-deuterated counterparts.
Spectroscopic Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will disappear or show significantly reduced intensity.[10] ²H (Deuterium) NMR will show signals at chemical shifts characteristic of the deuterium nuclei, confirming the sites of deuteration.[11]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will shift to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and isotopic distribution.[12]
-
Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift can be used to confirm deuteration.
Metabolic Stability (Kinetic Isotope Effect)
The most significant impact of deuteration on neotame is expected to be on its metabolic stability.[2] The primary metabolic pathway is the hydrolysis of the methyl ester. If deuterium atoms are placed on the methyl group of the ester, a primary kinetic isotope effect could slow down the rate of enzymatic hydrolysis by esterases. This would lead to a longer plasma half-life and altered pharmacokinetic profile.
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis and characterization of deuterated neotame.
Synthesis of Deuterated Neotame
The synthesis of deuterated neotame would follow the same general procedure as for non-deuterated neotame, which is reductive amination of aspartame with 3,3-dimethylbutyraldehyde.[4][6] To introduce deuterium, deuterated starting materials would be required. For example, to deuterate the methyl ester group, deuterated methanol (CD₃OD) would be used in the synthesis of aspartame, which is then used to synthesize neotame.
Diagram: Synthesis of Deuterated Neotame
References
- 1. Neotame [chemball.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Neotame - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. fao.org [fao.org]
- 7. NEOTAME - Ataman Kimya [atamanchemicals.com]
- 8. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Neotame analytical standard 165450-17-9 [sigmaaldrich.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of (R)-Neotame-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-Neotame-d3
(R)-Neotame is a high-intensity artificial sweetener and an analog of aspartame. The "-d3" designation indicates that three hydrogen atoms in the neotame (B1678184) molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to serve as an internal standard in quantitative analytical studies. The strategic placement of deuterium atoms can also influence the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE).
Predicted NMR and Mass Spectrometry Data
The introduction of deuterium atoms into the neotame structure will result in predictable changes in its NMR and mass spectra.
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled (R)-Neotame, with the key difference being the absence of proton signals at the sites of deuteration. The chemical shifts of the remaining protons should be largely unaffected.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Phenyl) | 7.2-7.4 | m | |
| CH (Aspartyl) | 4.5-4.7 | m | |
| CH (Phenylalanyl) | 4.3-4.5 | m | |
| OCH₃ | 3.7 | s | |
| CH₂ (Aspartyl) | 2.8-3.0 | m | |
| N-CH₂ | 2.5-2.7 | m | |
| CH₂ | 1.4-1.6 | m | |
| C(CH₃)₃ | 0.9 | s | Signal for the protons on the deuterated methyl groups will be absent or significantly reduced. |
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound will also closely resemble that of the unlabeled compound. The carbon atoms bonded to deuterium will exhibit a characteristic triplet in the proton-coupled ¹³C spectrum due to C-D coupling. In a proton-decoupled spectrum, these signals may be broader and have a lower intensity.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (Ester) | 172-174 | |
| Carbonyl (Amide) | 170-172 | |
| Aromatic | 125-138 | |
| CH (Aspartyl) | 50-52 | |
| CH (Phenylalanyl) | 54-56 | |
| OCH₃ | 52-54 | |
| N-CH₂ | 45-47 | |
| CH₂ (Aspartyl) | 38-40 | |
| CH₂ | 30-32 | |
| C(CH₃)₃ | 29-31 | The carbon attached to the deuterated methyl groups will show altered multiplicity in coupled spectra. |
| C(CH₃)₃ | 25-27 |
2.3. Predicted Mass Spectrometry Data
Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular weight of this compound will be 3 atomic mass units (amu) higher than that of unlabeled (R)-Neotame.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Unlabeled Mass (m/z) | This compound Mass (m/z) |
| [M+H]⁺ | C₂₀H₃₁N₂O₅⁺ | 379.22 | 382.24 |
| [M+Na]⁺ | C₂₀H₃₀N₂O₅Na⁺ | 401.20 | 404.22 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.
3.1. NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16-64
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)
-
Number of Scans: 1024-4096
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Temperature: 298 K
-
3.2. Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS/MS Acquisition:
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan (m/z 100-500) and product ion scan of the precursor ion (m/z 382.24).
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Collision Energy (for MS/MS): 10-30 eV
-
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound using NMR and mass spectrometry.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
This guide provides a foundational understanding of the expected analytical data and methodologies for this compound. Researchers can adapt these protocols to their specific instrumentation and experimental goals. The use of isotopically labeled standards like this compound is crucial for accurate and reliable bioanalytical and drug metabolism studies.
Isotopic Purity Analysis of (R)-Neotame-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of (R)-Neotame-d3. The focus is on the application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy as the primary techniques for quantitative assessment of deuterium (B1214612) enrichment. This document offers detailed experimental protocols, data presentation formats, and visual workflows to assist researchers in establishing and validating the isotopic purity of this compound in a laboratory setting.
This compound, the deuterium-labeled form of the high-intensity artificial sweetener Neotame, serves as a critical internal standard in quantitative bioanalytical assays. Its utility is predicated on its chemical identity and high isotopic purity, ensuring accurate and reliable quantification of the unlabeled analyte in complex matrices. The deuterium atoms are specifically located on the methyl ester group, as indicated by its chemical name: N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester.
Quantitative Data Summary
The isotopic purity of this compound is defined by the relative abundance of its isotopologues. The primary species is the d3-isotopologue, with minor contributions from d0, d1, and d2 species. The following tables summarize hypothetical yet representative quantitative data for two different batches of this compound, as determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Batch A Relative Abundance (%) | Batch B Relative Abundance (%) |
| d0 | C₂₀H₃₀N₂O₅ | 378.2155 | 0.2 | 0.5 |
| d1 | C₂₀H₂₉DN₂O₅ | 379.2218 | 1.3 | 2.0 |
| d2 | C₂₀H₂₈D₂N₂O₅ | 380.2281 | 3.5 | 5.0 |
| d3 | C₂₀H₂₇D₃N₂O₅ | 381.2344 | 95.0 | 92.5 |
Table 2: Isotopic Enrichment of this compound by NMR
| Analytical Method | Parameter | Batch A | Batch B |
| ¹H NMR | Residual Proton Signal Integral (at ~3.7 ppm) | 0.05 | 0.08 |
| Isotopic Purity (%) | 98.3 | 97.3 | |
| ²H NMR | Deuterium Signal Integral | Present | Present |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive technique for determining the overall deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule.
2.1.1 Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture appropriate for the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
2.1.2 Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR, or Q-TOF) capable of achieving a resolving power of at least 60,000 is recommended to ensure baseline separation of the isotopic peaks.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Infusion: Infuse the prepared sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 375-385).
2.1.3 Data Analysis
-
Identify the m/z values for the protonated molecular ions ([M+H]⁺) of each isotopologue (d0, d1, d2, and d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.
-
The isotopic purity is reported as the relative abundance of the d3 isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the specific location of deuterium atoms and can be used to quantify the level of deuteration by observing the presence of deuterium signals (²H NMR) or the absence of proton signals (¹H NMR).
2.2.1 ¹H NMR for Residual Proton Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals in the region of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Integrate the signal corresponding to the residual protons of the methyl ester group (expected around 3.7 ppm).
-
Integrate a well-resolved, non-deuterated proton signal in the molecule (e.g., an aromatic proton) to serve as an internal reference.
-
Calculate the isotopic purity based on the depletion of the methyl proton signal relative to the internal reference.
-
2.2.2 ²H NMR for Direct Deuterium Detection
-
Sample Preparation: Prepare a concentrated solution of this compound in a suitable non-deuterated solvent (e.g., CHCl₃).
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe.
-
Data Acquisition:
-
Acquire a ²H NMR spectrum.
-
A higher number of scans will be required compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.
-
-
Data Analysis:
-
The presence of a signal at the expected chemical shift for the methyl ester group confirms the incorporation of deuterium.
-
For quantitative analysis, the integral of the deuterium signal can be compared to an internal standard with a known deuterium content.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the isotopic purity analysis of this compound.
Caption: HRMS workflow for this compound isotopic purity analysis.
Stability of (R)-Neotame-d3 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (R)-Neotame-d3 in solution. The information presented is based on extensive studies conducted on neotame (B1678184), the non-deuterated parent compound. It is scientifically established that deuterium (B1214612) labeling does not significantly alter the chemical stability of a molecule; therefore, the data herein serves as a robust proxy for the stability profile of this compound. The stereochemical designation "(R)" is presumed to be a typographical error, as the active form of neotame is synthesized from L-amino acids, resulting in the (S,S) configuration.
Executive Summary
Neotame, a high-intensity sweetener, demonstrates considerable stability in dry form and in aqueous solutions, a key attribute for its application in various food, beverage, and pharmaceutical products.[1][2] Its stability is primarily influenced by pH, temperature, and time.[1][3] The primary degradation pathway in aqueous solutions is the hydrolysis of the methyl ester group, leading to the formation of de-esterified neotame.[3][4][5] Unlike its predecessor, aspartame (B1666099), neotame's N-alkyl substitution with a 3,3-dimethylbutyl group prevents intramolecular cyclization to form diketopiperazines, significantly enhancing its thermal stability.[6]
Chemical Structure and Degradation Pathway
The stability of neotame is intrinsically linked to its chemical structure. The primary degradation route involves the hydrolysis of the methyl ester, a reaction influenced by both pH and temperature.
Caption: Primary degradation pathway of Neotame in aqueous solution.
Stability Data in Aqueous Solutions
The stability of neotame in solution is a function of pH and temperature. The optimal pH for maximum stability is approximately 4.5.[3][7] Degradation follows pseudo-first-order kinetics.[5]
Effect of pH and Temperature on Neotame Stability
| pH | Temperature (°C) | Storage Time | Remaining Neotame (%) | Primary Degradation Product | Reference |
| 2.8 - 4.5 | 5, 20, 30, 35 | Up to 26 weeks | Degradation increases with decreasing pH and increasing temperature | De-esterified Neotame | [4] |
| 3.2 | 20 | 8 weeks | 89.3 | De-esterified Neotame (~7%) | [4][8] |
| 4.5 | 25 | 30 weeks (Half-life) | 50 | De-esterified Neotame | [5] |
| Neutral | - | 124 days (Half-life) | 50 | De-esterified Neotame | [5] |
Stability in Simulated Beverage Formulations
Mock beverage solutions containing phosphate (B84403) and citrate (B86180) buffers were used to simulate commercial soft drink formulations.
| Simulated Beverage | pH | Temperature (°C) | Storage Time | Remaining Neotame (%) | Reference |
| Cola | 2.8 | 5, 20, 30, 35 | Up to 8 weeks | Data dependent on T | [8] |
| Cola | 3.2 | 20 | 8 weeks | ~93 | [8] |
| Lemon-Lime | 3.8 | 5, 20, 30, 35 | Up to 8 weeks | Data dependent on T | [8] |
| Root Beer | 4.5 | 5, 20, 30, 35 | Up to 8 weeks | Data dependent on T | [8] |
Stability in the Presence of Other Food Components
Neotame exhibits good stability during thermal processing and in various food matrices.
| Food Matrix | Processing/Storage Condition | Neotame Loss (%) | Reference |
| Flavoured Milk (Pasteurization) | 90°C for 20 min | 8 | [9][10] |
| Flavoured Milk (Sterilization) | 121°C for 15 min | ~50 | [9][10] |
| Yogurt (Pasteurization) | 85°C for 30 min | 3 | [9] |
| Ice Cream (Pasteurization) | 68°C for 30 min | No loss | [11] |
| Ice Cream (Storage) | -18°C for 90 days | ~10 | [11] |
| Baked Goods (Baking) | 180°C for 20 min | 13-15 | [2][11] |
| Baked Goods (Storage) | Room temperature for 5 days | 19 | [2] |
Experimental Protocols
The stability of neotame is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[4][12][13][14]
General Stability Testing Workflow
Caption: General experimental workflow for stability assessment.
HPLC Method for Neotame Quantification
A common analytical method for determining the concentration of neotame and its degradation products involves reverse-phase HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M heptanesulfonic acid sodium and 0.5% v/v triethylamine) and an organic solvent like acetonitrile.[5] The composition can be isocratic or a gradient.
-
Detection: UV detection at 210 nm is commonly used.[9] Mass spectrometry (MS) can also be employed for higher specificity and sensitivity.[13][14]
-
Quantification: The concentration of neotame and its degradation products is determined by comparing the peak areas from the sample chromatograms to those of reference standards.
Metabolism of Neotame
In vivo, neotame is rapidly metabolized. The primary metabolic pathway is the hydrolysis of the methyl ester by non-specific esterases, yielding de-esterified neotame and methanol.[6][15] The de-esterified metabolite has a plasma half-life of approximately 2 hours.[6][15] Over 80% of an oral dose is excreted within 48 hours.[6]
Caption: Simplified metabolic pathway of Neotame in humans.
Conclusion
The stability of this compound in solution is expected to be comparable to that of neotame, demonstrating excellent stability under typical food and beverage processing and storage conditions, particularly at an optimal pH of around 4.5. The primary degradation product in aqueous solutions is de-esterified neotame, formed through hydrolysis of the methyl ester. The inherent stability of the neotame molecule, particularly its resistance to forming diketopiperazines, makes it a versatile and reliable high-intensity sweetener for a wide range of applications in the food, beverage, and pharmaceutical industries. Researchers and formulation scientists can confidently use the provided data as a strong foundation for the development of products containing this compound.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Neotame: the powerhouse sweetener - stability [people.wou.edu]
- 3. chemrj.org [chemrj.org]
- 4. fao.org [fao.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Neotame - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of aspartame and neotame in pasteurized and in-bottle sterilized flavoured milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NEOTAME (JECFA 52, 2004) [inchem.org]
A Technical Guide to (R)-Neotame-d3: Properties, Biological Interactions, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Neotame-d3, a deuterated isotopologue of the high-intensity artificial sweetener, Neotame (B1678184). While specific experimental data for the (R)-isomer of Neotame-d3 is limited in publicly available literature, this document extrapolates from the extensive research on Neotame to provide insights into its core properties, biological signaling pathways, and relevant experimental methodologies. The inclusion of a deuterium-labeled methyl group in this compound makes it a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇D₃N₂O₅ | [1][2] |
| Molecular Weight | 381.48 g/mol | [1][3] |
| Unlabeled CAS Number | 165450-17-9 | [2][4][5] |
| Synonyms | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester | [1][2][3] |
Biological Activity and Signaling Pathways
Neotame, and by extension its deuterated isotopologues, exerts its biological effects primarily through interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[6][7] Recent research has also elucidated its impact on the intestinal epithelium and gut microbiome.
Sweet Taste Receptor Activation:
Neotame binds to the Venus flytrap module of the T1R2 subunit of the sweet taste receptor, inducing a conformational change that initiates a downstream signaling cascade.[6] This leads to the perception of sweetness. The binding affinity of neotame is exceptionally high, contributing to its potency as a sweetener.
Impact on Intestinal Epithelium:
Studies have shown that Neotame can directly affect the intestinal epithelium. At high concentrations, it can induce apoptosis and disrupt the intestinal barrier function in a T1R3-dependent manner.[1][2][4] This is characterized by a decrease in the expression of tight junction proteins like claudin-3.
Experimental Protocols
The following are summaries of experimental methodologies used to study the effects of Neotame, which are directly applicable to studies involving this compound.
1. Cell Viability Assay (MTT Assay):
-
Objective: To assess the cytotoxic effects of Neotame on intestinal epithelial cells (e.g., Caco-2).
-
Methodology:
-
Caco-2 cells are seeded in 96-well plates and cultured to a confluent monolayer.
-
The cells are then treated with varying concentrations of Neotame for a specified duration (e.g., 24 hours).
-
Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. Intestinal Epithelial Monolayer Permeability Assay (FITC-dextran Transwell Assay):
-
Objective: To evaluate the effect of Neotame on intestinal barrier function.
-
Methodology:
-
Caco-2 cells are cultured on Transwell inserts until a differentiated and polarized monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
The monolayers are treated with Neotame.
-
Fluorescein isothiocyanate-dextran (FITC-dextran) is added to the apical chamber of the Transwell inserts.
-
After a defined period, samples are collected from the basolateral chamber.
-
The fluorescence intensity of the basolateral samples is measured to quantify the amount of FITC-dextran that has passed through the monolayer. An increase in fluorescence indicates increased permeability.[2]
-
3. Sweet Taste Receptor Activation Assay (Calcium Mobilization Assay):
-
Objective: To measure the activation of the T1R2/T1R3 sweet taste receptor by Neotame.
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding the human T1R2 and T1R3 receptors.
-
The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Neotame is added to the cells, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.
-
The dose-response relationship can be determined by testing a range of Neotame concentrations.[7]
-
Metabolism and Analytical Workflows
This compound is primarily used as a tracer and internal standard in metabolic and environmental studies due to the stability of the deuterium (B1214612) label.
Metabolism:
The primary metabolic pathway for Neotame in humans is the hydrolysis of the methyl ester group by esterases, resulting in the formation of de-esterified Neotame and methanol.[8][9] The use of this compound allows for precise tracking and quantification of the parent compound and its metabolites in biological matrices.
Quantitative Data from Neotame Studies:
The following table summarizes key quantitative findings from studies on Neotame. These values provide a benchmark for designing and interpreting experiments with this compound.
| Parameter | Value | Context | Source |
| Sweetness Potency | 7,000-13,000 times sweeter than sucrose | Sensory evaluation | [3][4] |
| Acceptable Daily Intake (ADI) | 0-2 mg/kg body weight | Human consumption | [1] |
| EC₅₀ for T1R2/T1R3 Receptor | 2.26 ± 0.23 µM | In vitro cell-based assay | [10] |
| Human ADI Equivalent Dose in Mice | 0.75 mg/kg body weight/day | Animal study for gut microbiome effects | [8] |
References
- 1. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Artificial Sweetener Neotame on the Gut Microbiome and Fecal Metabolites in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsc.go.jp [fsc.go.jp]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to (R)-Neotame-d3 for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on (R)-Neotame-d3, a deuterated isotopologue of the high-intensity artificial sweetener Neotame (B1678184). This guide is intended for researchers, scientists, and drug development professionals who require detailed technical data and experimental protocols for the use of this compound as an internal standard or for other research purposes.
Commercial Suppliers of this compound
This compound is available from several commercial suppliers that specialize in stable isotope-labeled compounds and analytical standards. These suppliers typically provide the compound for research use only and can offer a Certificate of Analysis (CoA) upon request, detailing lot-specific purity and isotopic enrichment.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Product Number (Example) |
| MedChemExpress | medchemexpress.com | HY-W011053S |
| Santa Cruz Biotechnology | scbt.com | sc-216973 |
| Pharmaffiliates | pharmaffiliates.com | PA STI 067290 |
| LGC Standards | lgcstandards.com | TRC-N390062 |
Technical Data
This compound is the deuterated form of Neotame, where three hydrogen atoms on the methyl ester group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Neotame by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester |
| Synonyms | (S)-3-((3,3-dimethylbutyl)amino)-4-(((S)-1-(methoxy-d3)-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic Acid |
| Molecular Formula | C₂₀H₂₇D₃N₂O₅ |
| Molecular Weight | 381.48 g/mol [1][2][3] |
| Appearance | Off-White Solid[4] |
| Storage | 2-8°C Refrigerator, Under inert atmosphere[4] |
| Unlabeled CAS Number | 165450-17-9[4] |
Table 3: Representative Certificate of Analysis Data
While a specific Certificate of Analysis is lot-dependent and must be obtained from the supplier, the following table outlines the typical data provided for a stable isotope-labeled standard like this compound.
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Identity (by ¹H-NMR) | Conforms to structure |
| Identity (by MS) | Conforms to structure |
| Solubility | Soluble in DMSO, Methanol (B129727) |
Experimental Protocols
Synthesis of this compound
The synthesis of Neotame and its isotopologues is typically achieved through a reductive amination (also known as reductive alkylation) of aspartame (B1666099) with the appropriate aldehyde.[5] For this compound, this would involve the reductive amination of (R)-Aspartame with 3,3-dimethylbutyraldehyde (B104332), using a deuterated methanol source or a post-synthesis esterification with deuterated methanol. A general, detailed protocol based on this chemistry is provided below.
Protocol 1: Synthesis of this compound via Reductive Amination
-
Imine Formation:
-
Dissolve (R)-Aspartame and a slight molar excess of 3,3-dimethylbutyraldehyde in methanol.
-
Stir the mixture at room temperature to form the intermediate imine. The equilibrium can be shifted towards the imine by removing water, though this is often not necessary for the subsequent reduction.
-
-
Reductive Amination:
-
To the solution containing the imine, add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas (H₂).
-
Maintain the reaction at a controlled temperature (e.g., 35-40°C) and pressure for several hours until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.[6]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The crude product is then purified, typically by recrystallization from a solvent such as ethanol, to yield (R)-Neotame.
-
-
Deuterium Labeling (if not incorporated earlier):
-
If the synthesis was performed with non-deuterated methanol, the methyl ester can be formed in a final step using deuterated methanol (CD₃OD) under acidic conditions.
-
Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, pressure, and temperature, may vary and should be optimized.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of Neotame in various matrices is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol that can be adapted for the analysis of this compound.
Protocol 2: HPLC Analysis of this compound
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Perform serial dilutions to create a series of calibration standards at known concentrations.
-
-
Sample Preparation:
-
For food or biological samples, an extraction step is necessary. This may involve homogenization, sonication, and solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer at pH 4.0) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 0.6-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 35°C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 210 nm.[8]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard injections against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathway
Neotame, and by extension this compound, exerts its sweet taste by activating the heterodimeric G-protein coupled receptor (GPCR) formed by the T1R2 and T1R3 subunits.[9] This receptor is located on the surface of taste receptor cells in the taste buds. Recent research has also identified the presence and activity of these receptors in other tissues, such as the intestinal epithelium.[1][10][11]
The binding of Neotame to the T1R2/T1R3 receptor initiates an intracellular signaling cascade. This process involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores. This increase in intracellular Ca²⁺ leads to the opening of the TRPM5 ion channel, cell depolarization, and ultimately the release of neurotransmitters that signal the perception of sweetness to the brain. Some studies suggest that Neotame may also influence other signaling pathways, including those involving TLR activation and Neu-1 sialidase activity in certain cell types.[12]
References
- 1. Frontiers | The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104177473A - Synthesis method of neotame - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. CN105651893A - HPLC (high performance liquid chromatography) determination method for neotame content in feed additive - Google Patents [patents.google.com]
- 9. pnas.org [pnas.org]
- 10. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic fate of (R)-Neotame-d3 in vitro
An in-depth analysis of the in vitro metabolic fate of neotame (B1678184), with a focus on its biotransformation pathways and the methodologies used for its study, is presented in this technical guide. While specific research on the deuterated analog, (R)-Neotame-d3, is not extensively published, its metabolic fate is expected to mirror that of neotame, as deuteration typically does not alter the metabolic pathways themselves. This compound is most commonly used as an internal standard in bioanalytical methods due to its chemical similarity and mass difference from neotame.
Metabolic Stability of Neotame
Neotame is known for its high stability against enzymatic hydrolysis, particularly by esterases, which is a key feature of its design. In vitro studies using human and animal liver and intestinal preparations have demonstrated that neotame is not significantly metabolized. This stability is attributed to the presence of the 3,3-dimethylbutyl group, which sterically hinders the approach of esterases to the methyl ester group.
Primary Metabolic Pathway: De-esterification
Despite its high stability, a minor degree of metabolism does occur. The primary metabolic pathway for neotame is the hydrolysis of the methyl ester, which leads to the formation of de-esterified neotame and methanol. This reaction is catalyzed by esterases.
Binding Affinity of (R)-Neotame-d3 to Sweet Taste Receptors: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of neotame (B1678184) and its deuterated isotopologue, (R)-Neotame-d3, to the human sweet taste receptor, TAS1R2/TAS1R3. This document is intended for researchers, scientists, and drug development professionals working in the fields of taste science, sensory research, and pharmacology. While specific binding affinity data for this compound is not extensively available in public literature, this guide extrapolates from the well-documented interactions of neotame to provide a robust framework for understanding its binding properties. Deuteration is a common strategy in drug development to modify metabolic profiles, but it is not expected to significantly alter the direct binding affinity to the receptor.
Introduction to Neotame and the Sweet Taste Receptor
Neotame is a high-potency artificial sweetener derived from aspartame. Its sweet taste is mediated by the TAS1R2/TAS1R3 receptor, a heterodimeric G protein-coupled receptor (GPCR) located in taste bud cells on the tongue.[1][2][3] The binding of a sweet ligand, such as neotame, to this receptor initiates a conformational change that triggers a downstream signaling cascade, ultimately leading to the perception of sweetness.[1][2][3]
The TAS1R2/TAS1R3 receptor possesses multiple binding sites that accommodate a wide variety of sweet-tasting molecules.[4][5][6] Neotame, like its precursor aspartame, primarily binds to the Venus Flytrap Domain (VFT) of the TAS1R2 subunit.[4][5][7][8] Specific amino acid residues within this domain are crucial for the high-affinity binding of neotame.[6][7][9]
Quantitative Data: Functional Activity of Neotame
| Compound | Assay Type | Cell Line | Measured Parameter | EC50 Value (µM) | Reference |
| Neotame | Calcium Mobilization Assay | HEK293T cells expressing TAS1R2/TAS1R3 | Intracellular Calcium Increase | 2.26 ± 0.23 | [10] |
Note: This data is for non-deuterated neotame. The EC50 for this compound is expected to be in a similar range.
Experimental Protocols
The determination of the binding affinity and functional activity of ligands like this compound at the TAS1R2/TAS1R3 receptor typically involves cell-based functional assays. Below is a detailed methodology for a commonly used approach.
Cell-Based Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the TAS1R2/TAS1R3 receptor, which signals through the Gαq/PLC pathway, leading to the release of calcium from intracellular stores.[1][2][11]
Objective: To determine the dose-dependent response of the TAS1R2/TAS1R3 receptor to this compound and calculate its EC50 value.
Materials:
-
HEK293T cells
-
Expression vectors for human TAS1R2 and TAS1R3
-
A promiscuous Gα protein (e.g., Gα16gust44) to ensure robust signal transduction[11]
-
Lipofectamine or other suitable transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound stock solution of known concentration
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)[4][7]
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in T-75 flasks until they reach 80-90% confluency.
-
Co-transfect the cells with expression vectors for TAS1R2, TAS1R3, and a Gα protein using a suitable transfection reagent according to the manufacturer's protocol. Mock-transfected cells (without the receptor plasmids) should be prepared as a negative control.[10]
-
Plate the transfected cells into 96-well microplates and incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 1 hour.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the different concentrations of this compound to the wells.
-
Continuously record the fluorescence intensity for several minutes after compound addition to capture the peak calcium response.
-
-
Data Analysis:
-
For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the responses to the maximum response observed.
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[6]
-
Visualizations
Sweet Taste Signaling Pathway
Caption: Sweet taste signaling cascade initiated by ligand binding.
Experimental Workflow for EC50 Determination
Caption: Workflow for calcium mobilization assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TAS1R2 - Wikipedia [en.wikipedia.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multimodal Ligand Binding Studies of Human and Mouse G-Coupled Taste Receptors to Correlate Their Species-Specific Sweetness Tasting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of species-dependent sweet taste toward artificial sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-Neotame-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis, particularly within the pharmaceutical and food sciences, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for achieving reliable quantification. This is due to the ability of a SIL-IS to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability such as matrix effects, extraction recovery, and instrument response.[1][2] (R)-Neotame-d3 is the deuterated analog of (R)-Neotame, a high-intensity artificial sweetener. Its structural similarity and mass difference make it an ideal internal standard for the accurate quantification of Neotame in various matrices. These application notes provide a comprehensive protocol for the use of this compound as an internal standard in LC-MS/MS applications.
Principle of Internal Standardization with this compound
The core principle of using this compound as an internal standard lies in its chemical and physical similarity to the non-labeled Neotame. By adding a known concentration of this compound to all samples, including calibration standards, quality controls (QCs), and unknown samples, prior to sample processing, it experiences the same experimental variations as the analyte. The mass spectrometer can differentiate between Neotame and this compound based on their mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric measurement corrects for potential errors, leading to highly accurate and precise results.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester |
| Molecular Formula | C₂₀H₂₇D₃N₂O₅ |
| Molecular Weight | 381.48 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727) and water |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Neotame reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, beverage sample)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Neotame Stock Solution (1 mg/mL): Accurately weigh 1 mg of Neotame and dissolve it in 1 mL of methanol.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Neotame Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Neotame stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control samples at various concentration levels.
Sample Preparation (Protein Precipitation for Plasma Samples)
-
Pipette 100 µL of the plasma sample (or calibration standard/QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Neotame | 379.2 | 319.2 | 15 |
| Neotame (Confirmation) | 379.2 | 172.1 | 25 |
| This compound | 382.2 | 322.2 | 15 |
Data Presentation
Calibration Curve Data (Illustrative)
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
| 1000 | 1,510,000 | 49,800 | 30.321 |
A calibration curve would be generated by plotting the Peak Area Ratio against the Concentration, with a linear regression fit.
Recovery and Matrix Effect Data (Illustrative)
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 98.5 | 1.2 |
| Medium | 80 | 101.2 | -0.8 |
| High | 800 | 99.3 | 0.5 |
Visualizations
Experimental Workflow
Caption: General workflow for sample analysis using this compound as an internal standard.
Principle of Internal Standardization
Caption: How this compound corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Neotame in various complex matrices. Its ability to co-elute and behave similarly to the unlabeled analyte ensures that it effectively compensates for variations during sample preparation and analysis. The protocols and illustrative data presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this "gold standard" approach, leading to high-quality, accurate, and precise quantitative results in their studies.
References
Application Note and Protocol for the Quantitative Analysis of Neotame using (R)-Neotame-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotame is a high-intensity, non-nutritive artificial sweetener and flavor enhancer, estimated to be 7,000 to 13,000 times sweeter than sucrose.[1][2] It is a derivative of the dipeptide composed of L-aspartic acid and L-phenylalanine, similar in structure to aspartame.[2] Due to its intense sweetness, very low concentrations of Neotame are used in food products, necessitating highly sensitive and selective analytical methods for its quantification.[2] This application note provides a detailed protocol for the quantitative analysis of Neotame in liquid matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and (R)-Neotame-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard like this compound is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3]
Experimental Workflow
The overall workflow for the quantitative analysis of Neotame is depicted in the diagram below. The process begins with the preparation of standards and samples, followed by UPLC-MS/MS analysis, data acquisition, and finally, data processing and quantification.
Figure 1. Experimental workflow for Neotame quantification.
Experimental Protocols
Materials and Reagents
-
Neotame analytical standard
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (or other specified mobile phase modifier)
-
0.22 µm syringe filters (e.g., PVDF)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Neotame and this compound in methanol to prepare individual primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate and working standard solutions of Neotame by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 water/acetonitrile).
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking the appropriate working standard solutions into the matrix of interest (e.g., a blank beverage). A typical calibration curve might range from 0.5 to 500 ng/mL.[4]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Beverage Samples)
-
Degas carbonated beverage samples by sonication.
-
Transfer 1 mL of the beverage sample to a centrifuge tube.
-
Spike with the internal standard working solution to achieve a final concentration of, for example, 50 ng/mL of this compound.
-
Vortex for 2 minutes.
-
Dilute the sample as necessary with the mobile phase diluent (e.g., 500x dilution with 95:5 (v/v) water/acetonitrile with 0.05% acetic acid).[4]
-
Vortex for an additional 2 minutes.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the UPLC-MS/MS system.[4]
UPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Synergi™ 2.5 µm Polar-RP or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid (or 10 mM Ammonium Acetate)[5][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (or Methanol with 10 mM Ammonium Acetate)[5][6] |
| Flow Rate | 0.3 - 1.0 mL/min[5][6] |
| Injection Volume | 1 - 10 µL[7] |
| Column Temperature | 35 - 40 °C[6] |
| Gradient | A linear gradient should be optimized to ensure separation from matrix interferences. An example gradient could be a linear increase from 3% to 100% Mobile Phase B over 4 minutes.[5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Neotame: 379.2 > 319.2, 379.2 > 188.1 (example transitions, should be optimized) This compound: 382.2 > 322.2 (example transition, should be optimized) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized for the number of MRMs and chromatographic peak width |
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantitative analysis of Neotame. These values are representative and should be established for each specific method and matrix.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Neotame | 0.5 - 500 | > 0.99[4] | 0.5[4] |
Table 2: Accuracy and Precision (in matrix)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 1.5 | 95 - 105 | < 15 |
| Medium | 75 | 90 - 110 | < 10 |
| High | 400 | 90 - 110 | < 10 |
Table 3: Recovery (in matrix spikes)
| Spiking Level | Mean Recovery (%) |
| 1x LOQ | 72 - 107[4] |
| 5x LOQ | 91 - 114[4] |
Signaling Pathway and Logical Relationships
In the context of this analytical method, a signaling pathway is not directly applicable. However, the logical relationship for quantification using an internal standard is crucial.
Figure 2. Logic for quantification using an internal standard.
Conclusion
The described UPLC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of Neotame in various matrices. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring high-quality data, which is essential for regulatory compliance, quality control, and research and development in the food and pharmaceutical industries. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciex.com [sciex.com]
- 5. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Neotame in Food Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the artificial sweetener Neotame in various food and beverage products. The method utilizes (R)-Neotame-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. A simple sample preparation protocol involving dilution and protein precipitation is followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for high-throughput screening and quality control in the food and beverage industry.
Introduction
Neotame is a high-intensity, non-nutritive sweetener approved for use in a wide range of food products.[1][2] Its high sweetness potency means it is used at very low concentrations, necessitating highly sensitive and selective analytical methods for its accurate quantification to ensure compliance with regulatory limits and for quality control purposes.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of artificial sweeteners due to its superior sensitivity and specificity.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for robust and reliable quantification, as it mimics the behavior of the analyte during sample processing and analysis.[4][5]
Experimental
Materials and Reagents
-
Neotame analytical standard (C20H30N2O5, MW: 378.46 g/mol )
-
This compound internal standard (C20H27D3N2O5, MW: 381.48 g/mol )
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Ammonium (B1175870) acetate
Standard and Sample Preparation
Standard Stock Solutions: Individual stock solutions of Neotame and this compound (1 mg/mL) were prepared in methanol.
Working Standard Solutions: A series of working standard solutions of Neotame were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards. A working solution of this compound was prepared at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation Protocol:
-
Liquid Samples (e.g., Beverages):
-
Degas carbonated beverages by sonication.
-
Dilute the sample with water as needed to bring the Neotame concentration within the calibration range. A 1:10 or 1:100 dilution is often a good starting point.
-
To 1 mL of the diluted sample, add a fixed amount of the this compound internal standard working solution.
-
Add 3 mL of ice-cold acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Solid Samples (e.g., Powdered drink mixes, candies):
-
Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex until the sample is fully dissolved.
-
Proceed with the addition of the internal standard and protein precipitation as described for liquid samples.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system was used.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Neotame, and then return to initial conditions for re-equilibration.
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Data Presentation
The quantitative data for this method is summarized in the tables below.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z (Quantifier) | Product Ion (Q2) m/z (Qualifier) | Collision Energy (eV) | Cone Voltage (V) |
| Neotame | 379.2 | 200.0 | 319.2 | 20 | 30 |
| This compound | 382.2 | 200.0 | 322.2 | 20 | 30 |
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Table 2: Method Validation Parameters.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Neotame quantification.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the principle of using an internal standard for accurate quantification.
Caption: Principle of internal standard quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Neotame in food and beverage samples. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for potential variations during the analytical process. This method is well-suited for routine quality control and regulatory monitoring of Neotame in the food industry.
References
- 1. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. resolvemass.ca [resolvemass.ca]
Application Note: Quantitative Analysis of Neotame in Beverages using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the high-intensity sweetener Neotame in beverage samples. The method employs a simple and efficient sample preparation protocol incorporating a deuterated internal standard (Neotame-d3) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard compensates for matrix effects and variations in sample preparation and instrument response, leading to high precision and accuracy. This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry and drug development.
Introduction
Neotame is a high-intensity, non-nutritive sweetener and flavor enhancer approved for use in a wide variety of food and beverage products. It is an N-alkylated dipeptide derivative of aspartame. Due to its intense sweetness, it is used at very low concentrations, necessitating highly sensitive and selective analytical methods for its determination. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of Neotame due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard for quantitative analysis by mass spectrometry. The deuterated standard co-elutes with the native analyte and exhibits identical chemical and physical properties during sample extraction, cleanup, and ionization. This allows for the correction of any analyte loss during sample preparation and compensates for matrix-induced ionization suppression or enhancement, thereby ensuring the highest level of accuracy and precision in quantification. This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Neotame in beverages using Neotame-d3 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Neotame (analytical standard, >98% purity)
-
Neotame-d3 (N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester, >98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Syringe filters (0.22 µm, PVDF)
-
Standard laboratory glassware and equipment
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Neotame and Neotame-d3 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark. These are the primary stock solutions.
-
-
Working Standard Solution (10 µg/mL Neotame):
-
Dilute the Neotame primary stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water to obtain a 10 µg/mL working standard solution.
-
-
Internal Standard Spiking Solution (1 µg/mL Neotame-d3):
-
Dilute the Neotame-d3 primary stock solution 1:1000 with a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 µg/mL internal standard spiking solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the Neotame working standard solution into a blank beverage matrix extract. A typical calibration range would be 1-100 ng/mL.
-
Spike each calibration standard with a fixed amount of the internal standard spiking solution to achieve a final concentration of 10 ng/mL of Neotame-d3.
-
Sample Preparation Protocol
-
Sample Collection:
-
Collect a representative sample of the beverage to be analyzed.
-
Degas carbonated beverages by sonication for 15-20 minutes.
-
-
Extraction:
-
Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL Neotame-d3 internal standard spiking solution to the sample and vortex for 30 seconds.
-
Add 10 mL of acetonitrile to the sample, cap, and vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elute the Neotame and Neotame-d3 from the cartridge with 5 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Neotame: Precursor ion (Q1) m/z 379.2 → Product ion (Q3) m/z 347.2 (quantifier), 172.1 (qualifier).
-
Neotame-d3: Precursor ion (Q1) m/z 382.2 → Product ion (Q3) m/z 350.2 (quantifier).
-
Data Presentation
Table 1: LC-MS/MS Parameters for Neotame and Neotame-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Neotame (Quantifier) | 379.2 | 347.2 | 100 | 15 |
| Neotame (Qualifier) | 379.2 | 172.1 | 50 | 25 |
| Neotame-d3 (IS) | 382.2 | 350.2 | 100 | 15 |
Table 2: Typical Calibration Curve Data for Neotame Analysis
| Concentration (ng/mL) | Peak Area Ratio (Neotame/Neotame-d3) |
| 1 | 0.098 |
| 5 | 0.495 |
| 10 | 1.012 |
| 25 | 2.489 |
| 50 | 5.025 |
| 100 | 9.987 |
| Linearity (R²) | >0.995 |
Table 3: Recovery and Precision Data for Spiked Beverage Samples (n=6)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | Precision (RSD, %) |
| 5 | 4.85 | 97.0 | 4.2 |
| 50 | 51.2 | 102.4 | 3.5 |
| 100 | 98.9 | 98.9 | 2.8 |
Mandatory Visualization
Caption: Experimental workflow for Neotame analysis.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a reliable, accurate, and precise workflow for the quantification of Neotame in beverage samples. The simple sample preparation protocol involving protein precipitation and solid-phase extraction effectively removes matrix interferences, while the use of Neotame-d3 ensures high-quality quantitative results. This application note serves as a comprehensive guide for laboratories performing routine analysis of Neotame in complex matrices.
Application Note: High-Throughput Chromatographic Separation and Quantification of Neotame and its Deuterated Analog (R)-Neotame-d3
Abstract
This application note presents a detailed protocol for the sensitive and selective chromatographic separation and quantification of the high-intensity sweetener Neotame and its stable isotope-labeled internal standard, (R)-Neotame-d3. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a robust and widely adopted technique for the analysis of food additives.[1][2] This protocol is intended for researchers, scientists, and professionals in the drug development and food safety sectors requiring a reliable analytical method for Neotame quantification.
Introduction
Neotame is a non-nutritive sweetener and flavor enhancer, structurally similar to aspartame, but with significantly higher sweetness potency.[1] Its application in a wide variety of food products necessitates accurate and precise analytical methods for quality control and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This document provides a comprehensive methodology for the chromatographic separation of Neotame from its deuterated analog, ensuring accurate quantification.
Experimental
Instrumentation and Consumables
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.6 µm) is recommended for optimal separation.
-
Vials and Caps: Amber glass vials with PTFE-lined caps.
-
Solvents: HPLC-grade acetonitrile (B52724) and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate.
-
Standards: Neotame and this compound reference standards.
Chromatographic Conditions
A reversed-phase chromatographic method is employed for the separation of Neotame and this compound. The following table summarizes the optimized chromatographic parameters.
| Parameter | Value |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 2: Gradient Elution Program
Mass Spectrometric Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions for Neotame and its deuterated internal standard are critical for selective and sensitive quantification.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Mass Spectrometer Source and Gas Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Neotame | 379.2 | 301.2 | 0.1 | 30 | 15 |
| 379.2 | 185.1 | 0.1 | 30 | 25 | |
| This compound | 382.2 | 304.2 | 0.1 | 30 | 15 |
| 382.2 | 188.1 | 0.1 | 30 | 25 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
Protocol
-
Standard Preparation:
-
Prepare individual stock solutions of Neotame and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).
-
Prepare a series of calibration standards by spiking appropriate amounts of the Neotame stock solution into the working internal standard solution to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
-
Sample Preparation:
-
For liquid samples (e.g., beverages), dilute an accurately measured volume with the initial mobile phase to bring the expected Neotame concentration within the calibration range.
-
For solid samples, perform a suitable extraction procedure (e.g., solid-liquid extraction with a methanol-water mixture) followed by centrifugation and filtration. Dilute the extract as necessary.
-
To a fixed volume of the diluted sample, add a fixed volume of the working internal standard solution.
-
-
LC-MS/MS Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data using the MRM parameters specified in Table 4.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the specified MRM transitions of Neotame and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Neotame calibration standards.
-
Determine the concentration of Neotame in the samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Diagram
Caption: Experimental workflow for the chromatographic separation and quantification of Neotame.
Expected Results
This method provides excellent chromatographic resolution between Neotame and this compound, with typical retention times of approximately 2-3 minutes. The use of stable isotope dilution and MRM detection ensures high sensitivity and selectivity, with limits of quantification in the low ng/mL range achievable. The calibration curve should exhibit excellent linearity (r² > 0.99) over the chosen concentration range.
Conclusion
The described HPLC-MS/MS method offers a robust and reliable approach for the chromatographic separation and quantification of Neotame and its deuterated internal standard, this compound. The detailed protocol and optimized parameters provide a solid foundation for routine analysis in quality control and research laboratories.
References
Application Notes and Protocols for a Validated Bioanalytical Method for Neotame
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotame is a high-intensity artificial sweetener and flavor enhancer, structurally related to aspartame. Its use in food and beverage products necessitates robust and reliable bioanalytical methods to support pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for a validated bioanalytical method for the quantitative determination of Neotame and its primary metabolite, de-esterified Neotame, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity.
The primary metabolic pathway of Neotame in humans involves the hydrolysis of the methyl ester group by non-specific esterases, leading to the formation of de-esterified Neotame and methanol.[1] Therefore, the simultaneous quantification of both the parent compound and its major metabolite is crucial for a comprehensive understanding of its pharmacokinetic profile.
Experimental Protocols
This section details the materials, equipment, and procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of Neotame and its de-esterified metabolite.
Materials and Reagents
-
Neotame analytical standard (≥98% purity)
-
De-esterified Neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine) analytical standard (≥98% purity)
-
Neotame-d3 (internal standard, IS)
-
De-esterified Neotame-d3 (internal standard, IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and general laboratory glassware
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like Neotame from plasma.[2]
-
Thawing: Thaw frozen human plasma samples on ice or at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing Neotame-d3 and de-esterified Neotame-d3) to each plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating Neotame and its metabolite.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Neotame | 379.2 | 186.1 |
| De-esterified Neotame | 365.2 | 172.1 |
| Neotame-d3 (IS) | 382.2 | 186.1 |
| De-esterified Neotame-d3 (IS) | 368.2 | 172.1 |
Method Validation
The bioanalytical method was validated according to the U.S. Food and Drug Administration (FDA) guidelines.[3][4] The validation parameters assessed include linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was assessed by analyzing calibration standards prepared in blank plasma at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5]
Table 1: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Neotame | 0.5 - 500 | 0.5 | >0.995 |
| De-esterified Neotame | 0.5 - 500 | 0.5 | >0.995 |
Accuracy and Precision
The intra-day (within-run) and inter-day (between-run) accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).[5]
According to FDA guidelines, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[3][6]
Table 2: Intra-day and Inter-day Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Neotame | LLOQ | 0.5 | 95.0 - 105.0 | ≤ 10.0 | 97.0 - 103.0 | ≤ 12.0 |
| LQC | 1.5 | 98.0 - 102.0 | ≤ 8.0 | 99.0 - 101.0 | ≤ 9.0 | |
| MQC | 50 | 97.0 - 103.0 | ≤ 7.0 | 98.0 - 102.0 | ≤ 8.0 | |
| HQC | 400 | 96.0 - 104.0 | ≤ 6.0 | 97.0 - 103.0 | ≤ 7.0 | |
| De-esterified Neotame | LLOQ | 0.5 | 96.0 - 104.0 | ≤ 11.0 | 98.0 - 102.0 | ≤ 13.0 |
| LQC | 1.5 | 97.0 - 103.0 | ≤ 9.0 | 99.0 - 101.0 | ≤ 10.0 | |
| MQC | 50 | 98.0 - 102.0 | ≤ 8.0 | 99.0 - 102.0 | ≤ 9.0 | |
| HQC | 400 | 97.0 - 103.0 | ≤ 7.0 | 98.0 - 103.0 | ≤ 8.0 |
Recovery
The extraction recovery of Neotame and its metabolite from human plasma was determined by comparing the peak areas of the analytes from extracted QC samples to those of post-extraction spiked samples at the same concentrations.
Table 3: Extraction Recovery
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Neotame | LQC | 1.5 | 92.5 |
| MQC | 50 | 94.1 | |
| HQC | 400 | 93.7 | |
| De-esterified Neotame | LQC | 1.5 | 90.3 |
| MQC | 50 | 91.8 | |
| HQC | 400 | 92.2 |
Stability
The stability of Neotame and its metabolite in human plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.[7] The acceptance criterion for stability is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 4: Stability of Neotame and De-esterified Neotame in Human Plasma
| Stability Condition | Duration | Temperature | Mean Concentration (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 95.2 - 104.5 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 96.8 - 103.1 |
| Long-term | 30 days | -80°C | 97.5 - 102.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Neotame and its metabolite in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nalam.ca [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Application of (R)-Neotame-d3 in Food and Beverage Analysis: A Detailed Application Note and Protocol
(R)-Neotame-d3 , a stable isotope-labeled derivative of the high-intensity artificial sweetener neotame (B1678184), serves as an ideal internal standard for the accurate quantification of neotame in complex food and beverage matrices. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, overcoming matrix effects that can interfere with precise analysis.[1][2] This application note provides a comprehensive overview and a detailed protocol for the utilization of this compound in food and beverage analysis, intended for researchers, scientists, and professionals in drug development and food safety.
Neotame, a derivative of aspartame, is approximately 7,000 to 13,000 times sweeter than sucrose (B13894) and is approved for use in a wide variety of food products.[3][4] Accurate measurement of its concentration is crucial for regulatory compliance and quality control.[5] The structural similarity and identical chromatographic behavior of this compound to the unlabeled neotame, but with a distinct mass, allows it to effectively compensate for variations during sample preparation and ionization in the mass spectrometer.[6][7]
Core Principles and Advantages
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative analysis by LC-MS/MS.[7] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known quantity of the labeled standard to the sample at the beginning of the analytical workflow.[2]
Key advantages include:
-
Compensation for Matrix Effects: Food and beverage samples contain a complex mixture of components that can enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Since this compound co-elutes with neotame and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.
-
Correction for Sample Losses: Losses of the analyte during sample preparation steps such as extraction, cleanup, and concentration are accounted for, as the internal standard is subject to the same losses.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of this compound leads to higher precision and accuracy in the analytical results.[1]
Experimental Workflow Overview
The general workflow for the analysis of neotame in food and beverage samples using this compound as an internal standard is depicted below.
Figure 1: General experimental workflow for neotame analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of neotame using an isotope dilution LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example MRM Transitions for Neotame and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Neotame | 379.2 | 347.2 | 15 |
| Neotame (Qualifier) | 379.2 | 162.1 | 25 |
| This compound | 382.2 | 350.2 | 15 |
Detailed Experimental Protocol
This protocol describes a general method for the determination of neotame in beverages using this compound as an internal standard.
Materials and Reagents
-
Neotame analytical standard
-
This compound (isotopic purity ≥ 98%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of neotame and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the neotame primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.
-
Sample Preparation
-
Sample Collection: Collect a representative sample of the beverage. If carbonated, degas the sample by sonication for 15-20 minutes.
-
Spiking: To a 10 mL aliquot of the beverage sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Extraction and Cleanup (if necessary for complex matrices):
-
For beverages with high sugar or particulate content, a solid-phase extraction (SPE) cleanup may be required.[8]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
-
Filtration: Filter the final extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The total run time is typically under 10 minutes.[9][10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of both neotame and this compound.
-
Calculate the response ratio (Neotame Peak Area / this compound Peak Area).
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their corresponding concentrations.
-
Determine the concentration of neotame in the sample by interpolating its response ratio from the calibration curve.
The logical relationship for the quantification process is illustrated in the following diagram.
Figure 2: Data processing and quantification pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of neotame in diverse food and beverage products. The detailed protocol herein serves as a comprehensive guide for analytical laboratories to implement this highly accurate and precise technique, ensuring compliance with regulatory standards and maintaining product quality. The inherent advantages of isotope dilution mass spectrometry make this the preferred method for challenging analytical applications in the food industry.
References
- 1. udspub.com [udspub.com]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly sensitive LC/MS/MS method for direct quantitation of artificial sweeteners in surface water | Separation Science [sepscience.com]
Application Notes and Protocols for the Use of (S,S)-Neotame-d3 in Pharmacokinetic Studies of Neotame
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotame is a high-intensity artificial sweetener and flavor enhancer used in a wide variety of food and beverage products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and establishing dietary intake recommendations. Pharmacokinetic (PK) studies are essential in determining these parameters. The use of stable isotope-labeled internal standards, such as (S,S)-Neotame-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of (S,S)-Neotame-d3 as an internal standard in the pharmacokinetic analysis of Neotame. It is important to note that the biologically active and commercially produced stereoisomer of Neotame is (S,S)-Neotame. The "(R)" designation in the topic is presumed to be a typographical error, and all information herein pertains to the (S,S) isomer.
Physicochemical Properties of Neotame and (S,S)-Neotame-d3
A fundamental understanding of the analyte and its deuterated analog is critical for method development.
| Property | Neotame | (S,S)-Neotame-d3 |
| Systematic Name | N-(N-(3,3-Dimethylbutyl)-L-α-aspartyl)-L-phenylalanine 1-methyl ester | N-(N-(3,3-Dimethylbutyl)-L-α-aspartyl)-L-phenylalanine 1-(methyl-d3) ester |
| Molecular Formula | C₂₀H₃₀N₂O₅ | C₂₀H₂₇D₃N₂O₅ |
| Molecular Weight | 378.47 g/mol | 381.50 g/mol |
| Stereochemistry | (S,S) | (S,S) |
| Primary Use in PK | Analyte | Internal Standard for LC-MS/MS |
Pharmacokinetic Profile of Neotame
Neotame is rapidly but incompletely absorbed after oral administration. In humans, approximately 34% of an oral dose is absorbed.[1] The major metabolic pathway is the hydrolysis of the methyl ester group by non-specific esterases, primarily in the blood and tissues, to form de-esterified Neotame and methanol.[1]
Table of Pharmacokinetic Parameters of Neotame in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~0.5 hours | [1] |
| Half-life (t½) | ~0.75 hours | [1] |
| Major Metabolite | De-esterified Neotame | [1] |
| Metabolite Half-life (t½) | ~2 hours | [1] |
| Primary Excretion Route | Feces and Urine | [1] |
Experimental Protocols
Bioanalytical Method Development and Validation using (S,S)-Neotame-d3
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following protocol outlines the key steps for validating an LC-MS/MS method for the quantification of Neotame in plasma using (S,S)-Neotame-d3 as an internal standard, in accordance with regulatory guidelines.
1.1. Materials and Reagents
-
Neotame reference standard
-
(S,S)-Neotame-d3 internal standard
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Protein precipitation solvent (e.g., acetonitrile)
1.2. Preparation of Stock and Working Solutions
-
Neotame Stock Solution (1 mg/mL): Accurately weigh and dissolve Neotame reference standard in a suitable solvent (e.g., methanol).
-
(S,S)-Neotame-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve (S,S)-Neotame-d3 in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the Neotame stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of (S,S)-Neotame-d3 at a fixed concentration.
1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the (S,S)-Neotame-d3 working solution and vortex.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions (Representative)
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Neotame from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Neotame: To be determined based on precursor and product ions (e.g., monitoring the transition of the protonated molecule to a characteristic fragment ion).
-
(S,S)-Neotame-d3: To be determined based on the +3 Da mass shift from Neotame.
-
1.5. Method Validation Parameters The method should be validated for the following parameters as per regulatory guidelines:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Neotame and (S,S)-Neotame-d3 in blank matrix.
-
Linearity and Range: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, ±20% at the Lower Limit of Quantification - LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of Neotame in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
In-Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol provides a general framework for conducting a pharmacokinetic study of Neotame in a rodent model.
2.1. Animal Model
-
Species: Sprague-Dawley rats.
-
Number: Sufficient number of animals for statistical power.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
Fasting: Animals should be fasted overnight prior to dosing.
2.2. Dosing
-
Dose Formulation: Neotame dissolved in a suitable vehicle (e.g., water).
-
Route of Administration: Oral gavage.
-
Dose Level: A relevant dose level based on previous studies or intended human exposure.
2.3. Sample Collection
-
Matrix: Blood.
-
Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collection Method: Via a cannulated vessel or tail vein.
-
Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately process to plasma by centrifugation. Store plasma samples at -80°C until analysis.
2.4. Sample Analysis
-
Analyze the plasma samples for Neotame concentration using the validated LC-MS/MS method with (S,S)-Neotame-d3 as the internal standard.
2.5. Pharmacokinetic Data Analysis
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
CL/F (Apparent total body clearance)
-
Vd/F (Apparent volume of distribution)
-
References
Protocol for the Quantification of (R)-Neotame-d3 in Biological Matrices using LC-MS/MS
Abstract
This application note provides a detailed protocol for the use of (R)-Neotame-d3 as an internal standard (IS) for the quantitative analysis of Neotame in various biological matrices, including plasma, urine, and tissue homogenates. Accurate quantification of Neotame is crucial for pharmacokinetic (PK), metabolism, and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification as it effectively corrects for variability during sample preparation and analysis, mitigating matrix effects.[1] This document outlines procedures for the preparation of standards, spiking of this compound, sample extraction from different biological matrices, and subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Neotame is a high-intensity artificial sweetener used in a variety of food and beverage products.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for assessing its safety and physiological effects. This compound is a deuterated analog of Neotame, making it an ideal internal standard for quantitative bioanalysis. Its physicochemical properties are nearly identical to Neotame, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing accurate correction for analytical variability.[3][4] This protocol details robust methods for sample preparation and LC-MS/MS analysis to achieve reliable and reproducible quantification of Neotame in biological samples.
Materials and Reagents
-
This compound (Internal Standard)
-
Neotame (Analyte)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Control biological matrices (plasma, urine, tissue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (for tissue)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Preparation of Solutions
1. Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Neotame and this compound in methanol.
-
Store at -20°C.
2. Working Solutions:
-
Analyte Working Solutions (for calibration curve and QCs): Serially dilute the Neotame stock solution with 50:50 methanol:water to prepare a series of working solutions at concentrations appropriate for the desired calibration curve range.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration (e.g., 100 ng/mL) that provides a robust signal in the LC-MS/MS system.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol utilizes protein precipitation, a rapid and effective method for removing proteins from plasma samples.
Workflow for Plasma Sample Preparation
References
Troubleshooting & Optimization
Troubleshooting isotopic interference with (R)-Neotame-d3
Technical Support Center: (R)-Neotame-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of (R)-Neotame, an artificial sweetener.[1] In analytical chemistry, it serves as an internal standard for the quantification of Neotame (B1678184) in various samples, such as food products.[2][3] The three deuterium (B1214612) atoms increase its mass, allowing it to be distinguished from the non-labeled (native) Neotame in a mass spectrometer.[4] Its chemical properties are nearly identical to the native compound, which allows it to be used to correct for variability during sample preparation and analysis.[5]
Q2: What is isotopic interference in the context of using this compound?
Isotopic interference, or "crosstalk," happens when the signal of the this compound internal standard is artificially inflated by contributions from the native (R)-Neotame analyte.[6] This occurs because naturally occurring heavy isotopes (primarily ¹³C) in the native analyte can produce ions with a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterated internal standard.[7] This can lead to an overestimation of the internal standard's concentration and, consequently, an underestimation of the analyte's concentration.[8]
Q3: What are the common symptoms of isotopic interference in my assay?
The primary signs of significant isotopic interference include:
-
Non-linear calibration curves , particularly at the higher end of the concentration range.[6]
-
Inaccurate quantification , often leading to an underestimation of the analyte concentration at high levels.[6]
-
Poor precision and high variability in quality control (QC) samples.[9]
Q4: How can I experimentally confirm that isotopic interference is affecting my results?
A set of experiments can be performed to isolate and measure the contribution of the analyte to the internal standard signal and vice-versa.[6] This involves preparing and analyzing three types of samples:
-
Blank matrix spiked with only this compound: This checks for impurities in the internal standard.
-
Blank matrix spiked with a high concentration of unlabeled (R)-Neotame: This measures the crosstalk from the analyte to the internal standard's mass channel.
-
Blank matrix only: This establishes the baseline noise.
Q5: What are the ideal purity requirements for a deuterated internal standard like this compound?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[10]
-
Chemical Purity: >99% to ensure no other compounds interfere with the analysis.[9]
-
Isotopic Purity: ≥98% to minimize the contribution of the unlabeled analyte in the internal standard solution.[5][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Inaccurate Quantification - Higher Than Expected Analyte Concentration
-
Possible Cause: Isotopic contribution from the unlabeled analyte to the signal of the internal standard. At very high concentrations of unlabeled Neotame, the natural isotopic abundance of heavy isotopes can contribute to the mass channel of the deuterated standard.[11]
-
Troubleshooting Steps:
-
Verify MRM Transitions: Ensure that the multiple reaction monitoring (MRM) transitions for both Neotame and this compound are correctly selected to minimize crosstalk.[11]
-
Assess Isotopic Purity of the Standard: Analyze a high-concentration solution of the this compound standard alone. Monitor the MRM transition for unlabeled Neotame. A significant peak indicates contamination.[11]
-
Evaluate Analyte Concentration Range: If high concentrations of the analyte are causing interference, you may need to dilute your samples to bring the analyte concentration to a lower point on the calibration curve.[11]
-
Issue 2: Poor Precision and Inaccurate Quantification
-
Possible Cause: Suboptimal liquid chromatography (LC) conditions leading to poor peak shape or co-elution with matrix components, which can worsen isotopic interference.[11]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: While this compound is expected to co-elute with Neotame, slight retention time shifts can occur due to the deuterium isotope effect.[12][13] Adjusting the mobile phase gradient or column chemistry may be necessary to ensure co-elution and good peak shape.[6]
-
Check for Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and internal standard differently, especially if they don't co-elute perfectly.[12] An infusion experiment can help identify regions of ion suppression.[10]
-
Data Presentation
Table 1: Recommended Purity Specifications for this compound
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could interfere with the analysis.[9] |
| Isotopic Purity | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution.[9] |
Table 2: Example MRM Transitions for Neotame and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Neotame | 379.2 | 302.2 |
| This compound | 382.2 | 305.2 |
Note: These are example transitions and should be optimized for your specific instrument and method.
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
Objective: To independently measure the signal contribution of the analyte (Neotame) to the internal standard (this compound) channel and vice-versa.[6]
Methodology:
-
Prepare three sets of samples:
-
LC-MS/MS Analysis: Analyze all three samples using your established LC-MS/MS method. Monitor the MRM transitions for both the analyte and the internal standard in all runs.[6]
-
Data Analysis:
-
In Sample A, any signal in the analyte channel indicates the presence of unlabeled Neotame in your internal standard.
-
In Sample B, any signal in the internal standard channel quantifies the degree of crosstalk from the analyte.
-
Sample C is used to determine the baseline noise.
-
Protocol 2: Quantification of Isotopic Purity of this compound
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[9]
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the this compound in a clean solvent at a concentration significantly higher than what is used in your assay.[9]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[9]
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[9]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data.[9]
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for interference assessment experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of neotame in various foods by high-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing mass spectrometry parameters for (R)-Neotame-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry parameters for the analysis of (R)-Neotame-d3.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the method development for this compound analysis using mass spectrometry.
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, the precursor ion will be the protonated molecule, [M+H]+. Given that the molecular weight of Neotame is 378.46 g/mol , the monoisotopic mass of the d3 isotopologue will be approximately 381.48 g/mol . Therefore, the expected precursor ion is m/z 382.2. The product ions are generated by the fragmentation of the precursor ion. Based on the known fragmentation of Neotame, the most common product ions result from the cleavage of the ester and amide bonds.
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions?
A2: The optimal MRM transitions are determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 382.2). The most intense and stable product ions are then selected for the MRM transitions. It is recommended to select at least two transitions for quantification and qualification purposes.
Q3: I am observing a low signal intensity for this compound. What are the potential causes and solutions?
A3: Low signal intensity can be due to several factors:
-
Suboptimal ion source parameters: The temperature, gas flows (nebulizer, turbo gas), and ion spray voltage can significantly impact the ionization efficiency. A systematic optimization of these parameters is recommended.
-
Incorrect MRM transitions: Ensure that the selected precursor and product ions are correct and provide the best signal.
-
Inefficient fragmentation: The collision energy (CE) might not be optimal. A CE optimization experiment should be performed for each MRM transition.
-
Poor chromatographic peak shape: If using LC-MS, issues with the chromatography, such as peak broadening, can lead to a lower signal-to-noise ratio. Evaluate the mobile phase composition, column chemistry, and gradient profile.
-
Matrix effects: Components of the sample matrix can suppress the ionization of this compound. Consider using a stable isotope-labeled internal standard and evaluate different sample preparation techniques to minimize matrix effects.
Q4: My results show high background noise. How can I reduce it?
A4: High background noise can originate from various sources:
-
Contaminated mobile phase or LC system: Use high-purity solvents and flush the LC system thoroughly.
-
Chemical noise from the sample matrix: Improve the sample cleanup procedure to remove interfering compounds.
-
Electronic noise: Ensure proper grounding of the mass spectrometer and associated electronics.
-
Suboptimal mass spectrometer parameters: The declustering potential (DP) can be adjusted to reduce the transmission of chemical noise into the mass analyzer.
Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the analysis of this compound. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Value |
| Polarity | Positive |
| Precursor Ion (Q1) | m/z 382.2 |
| Product Ion (Q3) | To be determined |
| Dwell Time | 100-200 ms |
| Declustering Potential (DP) | 40-80 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 20-50 eV |
| Collision Cell Exit Potential (CXP) | 10-15 V |
Experimental Protocol: Optimization of MS Parameters
This protocol outlines the steps for optimizing the mass spectrometry parameters for this compound using a triple quadrupole mass spectrometer.
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Determination: Acquire a full scan mass spectrum in the positive ion mode to confirm the presence and determine the exact m/z of the protonated molecule, [M+H]+.
-
Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 382.2) to identify the most abundant and stable product ions.
-
MRM Transition Selection: Select at least two of the most intense product ions to create MRM transitions.
-
Optimization of Declustering Potential (DP): While monitoring the precursor ion in Q1, ramp the DP over a range (e.g., 20-100 V) and record the signal intensity. The optimal DP will correspond to the highest signal intensity.
-
Optimization of Collision Energy (CE): For each MRM transition, ramp the CE over a range (e.g., 10-60 eV) and record the product ion intensity. The optimal CE for each transition will be the value that produces the maximum signal.
-
LC-MS Method Development: Once the optimal MS parameters are determined, develop a suitable LC method for the separation of this compound from any potential interferences.
Visualizations
The following diagrams illustrate the experimental workflow for parameter optimization and a troubleshooting decision tree.
Addressing matrix effects in Neotame quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantitative analysis of Neotame.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Neotame quantification?
A1: Matrix effects occur when components of the sample matrix, other than the analyte of interest (Neotame), interfere with the ionization process in the mass spectrometer source.[1] This interference can either decrease the analyte signal, known as ion suppression , or increase it, known as ion enhancement .[1][2] These effects are a major concern because they can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced method sensitivity.[1][3][4]
Q2: How can I determine if my Neotame analysis is being affected by matrix effects?
A2: The most common method is the post-extraction spike analysis . This involves comparing the signal response of a Neotame standard in a pure solvent to the response of a standard spiked into a blank matrix sample that has undergone the full extraction procedure.[1] A significant difference between the two signals indicates the presence of matrix effects. Another technique is post-column infusion , where a constant flow of Neotame solution is introduced into the mass spectrometer after the analytical column.[5] Injecting a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing ion suppression elute.
Q3: I'm observing low recovery and high variability for Neotame in beverage samples. What is the most straightforward approach to mitigate this?
A3: For relatively simple matrices like beverages where Neotame concentrations are typically high, a simple dilution of the sample is a highly effective first step.[6][7] Diluting the sample 500-fold or 1000-fold can significantly reduce the concentration of interfering matrix components without compromising the sensitivity required for detection.[6][8] This "dilute-and-shoot" approach is rapid and minimizes sample preparation time.[8]
Q4: Simple dilution is not sufficient for my complex food matrix (e.g., cakes, ice cream). What sample preparation technique should I consider next?
A4: For complex matrices like baked goods or dairy products, a more rigorous sample cleanup is necessary. Solid-Phase Extraction (SPE) is a widely used and effective technique for removing interfering compounds.[9][10][11] Using a C18 cartridge is a common choice for isolating Neotame from these complex food samples, providing a much cleaner extract for analysis.[9]
Q5: My Neotame signal appears to be suppressed. How can I use chromatography to solve this issue?
A5: Chromatographic optimization is key to separating Neotame from co-eluting matrix components.[1][12] You can try modifying the mobile phase composition, such as switching from acetonitrile (B52724) to methanol, or adjusting the buffer type and concentration.[12] Altering the gradient elution profile to increase the separation between your analyte and the interfering peaks is also a powerful strategy.[1] Additionally, testing different column chemistries, such as a Polar-RP column, can provide alternative selectivity and better resolution from matrix interferences.[8]
Q6: If I cannot completely eliminate matrix effects, what is the best way to correct for them to ensure accurate quantification?
A6: The most reliable method to compensate for unavoidable matrix effects is the use of an internal standard (IS) , preferably a stable isotope-labeled (SIL) version of Neotame.[1][13][14] A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Q7: Should I use a solvent-based or a matrix-matched calibration curve for my analysis?
A7: When significant matrix effects are present, using a matrix-matched calibration curve is crucial for accurate quantification.[13][14] These curves are prepared by spiking known concentrations of Neotame into blank matrix extract, thereby accounting for the signal suppression or enhancement observed in the actual samples.[13][14] A simple solvent-based calibration curve does not account for these effects and can lead to biased and inaccurate results.[14]
Troubleshooting Workflows and Protocols
Visual Troubleshooting Guide
The following diagram outlines a decision-making workflow for identifying and mitigating matrix effects during Neotame quantification.
Caption: Troubleshooting Decision Tree for Matrix Effects.
Experimental Protocols
Protocol 1: How to Quantify Matrix Effects Using Post-Extraction Spike
This protocol provides a step-by-step method to calculate the extent of ion suppression or enhancement.
-
Prepare Solution A (Solvent Standard): Create a standard solution of Neotame in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B (Matrix Standard):
-
Take a sample of a blank matrix (confirmed to contain no Neotame).
-
Perform your complete sample extraction procedure on this blank matrix.
-
Spike the resulting blank matrix extract with Neotame to achieve the same final concentration as Solution A (e.g., 100 ng/mL).
-
-
Analysis: Analyze both Solution A and Solution B using your LC-MS/MS method. Ensure multiple injections (n=3 or 5) for statistical relevance.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) x 100
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A value between 80% and 120% is often considered a low or acceptable matrix effect.[15]
-
-
Protocol 2: General Workflow for Solid-Phase Extraction (SPE) Cleanup
This workflow is designed for isolating Neotame from complex food matrices using a C18 SPE cartridge.
Caption: Standard Workflow for SPE Cleanup.
Data Summary Tables
Table 1: Typical LC-MS/MS Parameters for Neotame Analysis
| Parameter | Typical Setting | Rationale |
| Column | C18 Reverse Phase or Polar-RP[8][9] | Provides good retention and separation for artificial sweeteners. |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate[8][12] | Acid or buffer aids in protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol[9][12] | Organic solvent for gradient elution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Neotame readily forms protonated molecules [M+H]+. |
| MRM Transitions | Quantifier: 379.2 > 347.2, Qualifier: 379.2 > 200.0 | Representative transitions for monitoring Neotame. Specific values should be optimized on the instrument. |
Table 2: Comparison of Sample Preparation Strategies for Mitigating Matrix Effects
| Strategy | Primary Application | Advantages | Disadvantages |
| Simple Dilution | Beverages, high-concentration samples[8] | Fast, inexpensive, reduces solvent use, effectively lowers matrix load.[8] | May lack sufficient sensitivity for trace-level analysis; not suitable for very complex matrices.[1] |
| Liquid-Liquid Extraction (LLE) | Biological fluids, removing lipids | Effective at removing highly non-polar or polar interferences. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[12] |
| Solid-Phase Extraction (SPE) | Complex food matrices, biological fluids[9][10] | Highly selective, provides excellent cleanup, can concentrate the analyte, can be automated.[11] | Requires method development, cost of cartridges, can be more time-consuming than dilution. |
| Protein Precipitation | Plasma, serum, other biological fluids[16] | Simple, fast, and effective for removing proteins. | Does not remove other endogenous materials like phospholipids, which are major sources of ion suppression.[5] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Before you continue to YouTube [consent.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Neotame and Neotame-d3
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal chromatographic resolution between Neotame and its deuterated (d3) analog.
Frequently Asked Questions (FAQs)
Q1: Why do Neotame and its d3 analog show different retention times in reversed-phase HPLC?
This phenomenon is known as the "deuterium isotope effect" or "chromatographic isotope effect". The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to subtle differences in the physicochemical properties of the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, deuterated compounds often exhibit slightly lower hydrophobicity, causing them to elute marginally earlier than their non-deuterated counterparts.[1] This can result in two closely eluting or partially co-eluting peaks instead of a single, symmetrical peak when analyzing a mixture of both compounds.
Q2: Is it always necessary to achieve baseline separation between Neotame and Neotame-d3?
For quantitative bioanalysis using LC-MS/MS, baseline separation is not always a strict requirement, as the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. However, significant chromatographic separation can be problematic if it leads to differential matrix effects.[1][2] If the two compounds elute at different times, they may encounter different levels of co-eluting matrix components, which can lead to variations in ionization efficiency and ultimately affect the accuracy of quantification. Therefore, achieving near co-elution or at least consistent and reproducible partial separation is highly desirable.
Q3: Can the position of the deuterium label affect the degree of separation?
Yes, the position of the deuterium atoms in the molecule can influence the magnitude of the isotope effect. Deuteration at sites that are involved in interactions with the stationary phase will have a more pronounced effect on retention time.
Q4: What are the primary factors I can adjust to improve the resolution or co-elution of Neotame and Neotame-d3?
The key parameters to optimize are:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol), the percentage of the organic modifier, and the pH of the aqueous phase can alter the selectivity.[3][4][5]
-
Column Chemistry: The choice of the stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) can significantly impact the separation.[6]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and peak shapes.[7][8][9][10]
-
Flow Rate: Optimizing the flow rate can improve peak efficiency and resolution.
Troubleshooting Guides
Problem: Poor Resolution or Significant Peak Splitting
This is the most common issue when working with an analyte and its deuterated internal standard. The goal is to either achieve baseline resolution (Rs ≥ 1.5) if required for a specific application or, more commonly in LC-MS/MS, to achieve consistent co-elution.
Troubleshooting Workflow for Poor Resolution
Figure 1: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Adjust Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol (B129727) or a mixture of both. Methanol can offer different selectivity for closely related compounds.
-
Gradient Slope: If using a gradient, a shallower gradient will increase the separation time and may improve the resolution between the two peaks.
-
pH: The ionization state of Neotame can be influenced by the mobile phase pH.[3][4][5][11][12] Experiment with a pH that is at least 2 units away from the pKa of Neotame to ensure a single ionic form, which can lead to sharper peaks.
-
-
Change Column Chemistry:
-
If a standard C18 column is not providing adequate resolution, consider a stationary phase with a different retention mechanism. A phenyl-hexyl column, for instance, can provide alternative selectivity through pi-pi interactions.[6]
-
-
Modify Column Temperature:
-
Increasing the column temperature generally decreases retention times and can sometimes improve peak shape.[7][8][9][10] Conversely, decreasing the temperature can increase retention and may enhance resolution.[10] It is advisable to screen a range of temperatures (e.g., 25°C, 30°C, 40°C, 50°C) to find the optimal condition.
-
-
Optimize Flow Rate:
-
Lowering the flow rate can lead to increased efficiency and better resolution, although it will also increase the analysis time.
-
Problem: Inconsistent Retention Times
Fluctuations in retention times for Neotame and its d3 analog can compromise the reliability of your analysis.
Troubleshooting Workflow for Inconsistent Retention Times
Figure 2: Troubleshooting workflow for inconsistent retention times.
Detailed Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Inadequate equilibration is a common cause of retention time drift.
-
Verify Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for each run. Small variations in the organic-to-aqueous ratio or pH can lead to shifts in retention.
-
Maintain Stable Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7][8][9][10]
-
Check for System Issues: Inspect the HPLC system for any leaks, and monitor the pressure trace for any unusual fluctuations that could indicate a problem with the pump.
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on the resolution (Rs) between Neotame and Neotame-d3. These are illustrative examples based on chromatographic principles.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient | Temperature (°C) | Column | Expected Rs |
| 0.1% Formic Acid in Water | Acetonitrile | 20-80% B in 5 min | 40 | C18 | 0.8 |
| 0.1% Formic Acid in Water | Methanol | 20-80% B in 5 min | 40 | C18 | 1.0 |
| 10 mM Ammonium Acetate (B1210297), pH 4.5 | Acetonitrile | 20-80% B in 5 min | 40 | C18 | 0.9 |
| 0.1% Formic Acid in Water | Acetonitrile | 20-50% B in 10 min | 40 | C18 | 1.2 |
Table 2: Effect of Column Temperature on Resolution
| Mobile Phase | Temperature (°C) | Column | Expected Rs |
| 0.1% Formic Acid in Water / Acetonitrile | 25 | C18 | 1.1 |
| 0.1% Formic Acid in Water / Acetonitrile | 40 | C18 | 0.8 |
| 0.1% Formic Acid in Water / Acetonitrile | 50 | C18 | 0.7 |
Table 3: Effect of Column Chemistry on Resolution
| Mobile Phase | Temperature (°C) | Column | Expected Rs |
| 0.1% Formic Acid in Water / Acetonitrile | 40 | C18 | 0.8 |
| 0.1% Formic Acid in Water / Acetonitrile | 40 | Phenyl-Hexyl | 1.3 |
| 0.1% Formic Acid in Water / Acetonitrile | 40 | Cyano | 0.9 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of Neotame and Neotame-d3
This protocol provides a starting point for developing a robust method for the simultaneous analysis of Neotame and its d3-labeled internal standard.
1. Materials and Reagents
-
Neotame and Neotame-d3 reference standards
-
LC-MS grade water
-
LC-MS grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
2. Chromatographic Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Neotame: Precursor ion (Q1) m/z 379.2 -> Product ion (Q3) m/z 302.1
-
Neotame-d3: Precursor ion (Q1) m/z 382.2 -> Product ion (Q3) m/z 305.1
-
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity for both analytes.
Experimental Workflow for Method Development
Figure 3: Experimental workflow for LC-MS/MS method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. The Critical Role of Mobile Phase pH in Chromatography Separations-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 6. jfda-online.com [jfda-online.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. Restek - Blog [restek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
Minimizing ion suppression in the analysis of Neotame
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Neotame (B1678184) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Neotame?
A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Neotame. This interference reduces the ionization efficiency of Neotame, leading to a decreased signal intensity, which can result in inaccurate quantification and poor sensitivity.[1][2]
Q2: What are the common causes of ion suppression in Neotame analysis?
A2: Common causes include the presence of natural food components in complex matrices, high concentrations of salts, sugars, or other sweeteners that co-elute with Neotame.[1][3] The stability of Neotame itself can also be a factor, as it is dependent on pH and temperature, and its degradation products could potentially interfere with the analysis.[4][5]
Q3: How can I detect ion suppression in my Neotame analysis?
A3: Ion suppression can be identified by a post-column infusion experiment. In this technique, a constant flow of a Neotame standard solution is introduced into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then made. A drop in the baseline signal of Neotame at the retention time of interfering components indicates ion suppression. Another method is to compare the signal intensity of Neotame in a pure solvent versus the signal in a matrix extract. A lower signal in the matrix indicates suppression.
Q4: Is Neotame stable during sample preparation and analysis?
A4: The stability of Neotame is influenced by both pH and temperature. It is most stable around pH 4.5.[5] At neutral or alkaline pH, and at elevated temperatures, Neotame can degrade.[5] The primary degradation product is de-esterified Neotame, formed by the hydrolysis of the methyl ester group.[4] It is crucial to control pH and temperature throughout the sample preparation and analysis process to ensure accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no Neotame signal | Significant ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) to remove interfering matrix components. A simple dilution of the sample can also reduce matrix effects, provided the Neotame concentration remains above the limit of quantification.[3][6] 2. Improve Chromatographic Separation: Modify the mobile phase composition or gradient to separate Neotame from co-eluting interferences. 3. Use a Different Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds. |
| Poor peak shape (tailing or fronting) | Column overload or interaction with active sites on the column. | 1. Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to avoid overloading the column. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Neotame (around 4.5 for optimal stability) to ensure a consistent ionization state.[5] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can cause peak shape issues.[7] |
| Inconsistent or irreproducible results | Variability in the sample matrix leading to inconsistent ion suppression. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. 2. Use an Internal Standard: The use of a stable isotope-labeled internal standard for Neotame is highly recommended. It will co-elute and experience similar ion suppression, allowing for more accurate and reproducible quantification. |
| Co-elution with Aspartame | Similar chemical structures leading to poor chromatographic resolution. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the separation between Neotame and Aspartame. Given their structural similarities, a high-resolution column may be necessary. 2. Mass Spectrometry Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish between the two compounds if they are not fully separated chromatographically. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Neotame in various food matrices.
Table 1: Limits of Quantification (LOQ) of Neotame in Different Matrices
| Matrix | LOQ | Reference |
| Beverages | 0.5 - 500 ng/mL | [1] |
| Dairy and Fish Products | < 2.5 µg/mL | [3] |
| Various Foods | 0.1 µg/kg | [5] |
| Tabletop Sweeteners | 20 ng/mL | [6] |
Table 2: Recovery of Neotame from Spiked Food Samples
| Matrix | Spiking Level | Recovery (%) | Reference | |---|---|---| | Cola Beverage | 1x and 5x LOQ | 72 - 114% |[1] | | Beverages, Yogurt, Fish Products | 50%, 100%, 125% of max use dose | 84.2 - 106.7% |[3] | | Various Foods | 0.5, 1.0, 2.5 µg/g | 75 - 120% |[5] | | Beverages, Cakes, Preserved Fruits | 10 and 100 µg/g | 89 - 104% |[8] |
Experimental Protocols
Protocol 1: Analysis of Neotame in Beverages by Direct Injection LC-MS/MS
This protocol is a simplified method suitable for relatively clean matrices like beverages.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.[9]
-
Mobile Phase B: Methanol with 10 mM ammonium acetate.[9]
-
Gradient: A gradient elution is typically employed to separate Neotame from other components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for Neotame.
-
MRM Transitions: Monitor the precursor ion [M+H]⁺ at m/z 379.0 and appropriate product ions (e.g., 172.0, 319.1, 120.1).[4]
-
Protocol 2: Analysis of Neotame in Complex Food Matrices using SPE
This protocol is recommended for complex matrices like dairy products, fish products, or preserved fruits to minimize ion suppression.
-
Sample Preparation:
-
Homogenize solid samples.
-
Extract Neotame from the sample using a buffer solution (e.g., formic acid and N,N-diisopropylethylamine at pH 4.5) with the aid of ultrasonication.[3]
-
Centrifuge the extract and collect the supernatant.
-
Perform Solid-Phase Extraction (SPE) using a suitable cartridge (e.g., polymeric reversed-phase) for cleanup.
-
Elute Neotame from the SPE cartridge and evaporate the eluent to dryness.
-
Reconstitute the residue in the initial mobile phase before injection.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions are generally similar to Protocol 1, but may require further optimization of the chromatographic gradient to handle the complexity of the extracted sample.
-
Visualizations
Caption: Experimental workflow for direct injection analysis of Neotame in beverages.
Caption: Experimental workflow for SPE-based analysis of Neotame in complex food matrices.
Caption: Logical workflow for troubleshooting ion suppression in Neotame analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of neotame in various foods by high-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the stability of (R)-Neotame-d3 during sample processing
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and accurate quantification of (R)-Neotame-d3 during sample processing and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the deuterated form of (R)-Neotame, a high-intensity artificial sweetener. In analytical and drug development settings, its primary use is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of neotame (B1678184) in various biological and food matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and procedural losses.[1][2]
Q2: What are the main factors that can affect the stability of this compound during sample processing?
The stability of this compound is primarily influenced by the same factors that affect its non-deuterated counterpart, neotame. These include:
-
pH: Neotame is most stable in a slightly acidic to neutral pH range (pH 3.0-5.5), with optimal stability around pH 4.5.[3] Degradation increases at lower pH values.[3][4]
-
Temperature: Higher temperatures accelerate the degradation of neotame.[3][4]
-
Moisture: Neotame is very stable in its dry, powdered form.[4] In aqueous solutions, hydrolysis is the main degradation pathway.
Q3: What is the primary degradation pathway for this compound?
The major route of degradation for neotame, and therefore expected for this compound, is the hydrolysis of the methyl ester group. This reaction forms the de-esterified metabolite, N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine, and methanol-d3.[3][4] In neutral pH, neotame does not readily form the diketopiperazine derivative, which contributes to its increased stability compared to aspartame.[3]
Q4: Is there a risk of deuterium (B1214612) exchange (H/D exchange) with this compound during sample processing?
The deuterium atoms in this compound are located on the methyl ester group (methoxy-d3). This position is generally considered chemically stable and not prone to back-exchange with protons from the solvent under typical analytical conditions.[1] Deuterium exchange is a greater concern when the labels are on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups, especially under strongly acidic or basic conditions.[5] However, it is always good practice to assess the isotopic stability of a new deuterated standard during method validation.
Troubleshooting Guide
Issue 1: Poor quantification, inaccuracy, or high variability in results.
-
Potential Cause 1: Chromatographic Separation of Analyte and Internal Standard (Isotope Effect)
-
Explanation: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time between neotame and this compound on a chromatographic column. If they elute into regions with different levels of ion suppression or enhancement from the sample matrix, it can lead to inaccurate quantification.[6]
-
Troubleshooting Steps:
-
Overlay the chromatograms of neotame and this compound to check for co-elution.
-
If separation is observed, modify the chromatographic method (e.g., adjust the gradient, change the mobile phase composition) to achieve co-elution.
-
Evaluate matrix effects to ensure they are consistent for both the analyte and the internal standard.
-
-
-
Potential Cause 2: Presence of Unlabeled Analyte in the Internal Standard
-
Explanation: Commercially available deuterated standards are not 100% isotopically pure and may contain a small amount of the unlabeled analyte (neotame). This can lead to an overestimation of the analyte concentration, especially at low levels.[6]
-
Troubleshooting Steps:
-
Analyze a high-concentration solution of the this compound internal standard and monitor the mass transition for unlabeled neotame.
-
If a significant signal is detected, the contribution of the unlabeled analyte in the internal standard needs to be accounted for in the calculations or a purer standard should be sourced.
-
-
Issue 2: Apparent loss of this compound signal and/or gain in neotame signal over time.
-
Potential Cause: Instability of this compound in the sample or final extract.
-
Explanation: this compound may be degrading in the sample matrix or the final solution prior to analysis. This is more likely to occur under harsh pH conditions or at elevated temperatures.
-
Troubleshooting Steps:
-
Perform a stability assessment: Analyze samples immediately after preparation and then again after storing them under the intended analysis conditions (e.g., in the autosampler) for a set period. A significant change in the analyte-to-internal standard ratio indicates instability.
-
Adjust sample processing conditions:
-
Maintain a pH between 3.0 and 5.5.
-
Keep samples cool (e.g., on ice or in a cooled autosampler).
-
Minimize the time between sample preparation and analysis.
-
-
-
-
Potential Cause: Isotopic Back-Exchange (less likely for methoxy-d3)
-
Explanation: While unlikely for the methoxy-d3 label, extreme pH or temperature conditions could potentially promote H/D exchange.
-
Troubleshooting Steps:
-
Incubate a solution of this compound in a blank matrix under the most extreme conditions of your sample preparation procedure.
-
Analyze the sample and look for any increase in the signal for unlabeled neotame.
-
If exchange is confirmed, modify the pH or temperature of the sample processing steps. Consider using a non-aqueous reconstitution solvent if possible.[6]
-
-
Quantitative Data Summary
The stability of neotame is highly dependent on pH and temperature. The following tables summarize the stability of neotame under various conditions. It is expected that this compound will exhibit similar stability.
Table 1: Stability of Neotame in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference |
| 4.5 | 25 | 30 weeks | [3] |
| Neutral | Ambient | 124 days | [3] |
| 3.2 | 20 | > 8 weeks (89.3% remaining) | [4] |
Table 2: Stability of Neotame under Food Processing Conditions
| Food Matrix | Process/Storage Condition | % Neotame Remaining | Reference |
| Solution (pH 3.0-3.5) | 80°C for 30 min (HTST) | No significant loss | [3] |
| Dry Powder | Stored at 30°C for 208 weeks | 96.2% | [4] |
| Dry Powder | Stored at 40°C for 156 weeks | 98.8% | [4] |
Experimental Protocols
Protocol 1: Sample Preparation of Beverages for LC-MS/MS Analysis
This protocol is suitable for clear liquid matrices like soft drinks.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to a measured volume of the beverage sample.
-
Degassing: Degas carbonated beverages by sonication for 10-15 minutes.
-
Dilution: Dilute the sample with the initial mobile phase (e.g., 1:10 v/v). The dilution factor may need to be optimized based on the expected neotame concentration.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Analyze the sample by LC-MS/MS.
Protocol 2: Protein Precipitation for Neotame Extraction from Plasma
This protocol is suitable for biological fluids like plasma or serum.
-
Sample Aliquoting: Aliquot a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) (e.g., 300 µL) to the plasma sample to precipitate the proteins.[7][8]
-
Vortexing: Vortex the sample vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 3: Generic LC-MS/MS Method for Neotame Quantification
This is a starting point for method development and should be optimized for your specific instrument and application.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (example):
-
Neotame: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (expected to be +3 Da from neotame, to be confirmed).
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound analysis.
Caption: General experimental workflow for quantification.
References
Technical Support Center: Enhancing Neotame Detection with (R)-Neotame-d3
Welcome to the technical support center for enhancing the sensitivity of Neotame detection using (R)-Neotame-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard for Neotame detection?
This compound is a stable isotope-labeled version of Neotame, where three hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages of using a deuterated internal standard like this compound are:
-
Improved Accuracy and Precision: Because this compound is chemically almost identical to Neotame, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Neotame.[1]
-
Correction for Matrix Effects: Complex sample matrices, such as those found in food and beverage products, can significantly impact the ionization of the analyte, leading to inaccurate results.[2] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable correction.[1]
-
Enhanced Sensitivity: By providing a reliable internal reference, this compound can help to improve the signal-to-noise ratio and lower the limit of detection (LOD) and limit of quantification (LOQ) for Neotame.
Q2: What are the ideal characteristics for a deuterated internal standard like this compound?
For optimal performance, a deuterated internal standard should have:
-
High Isotopic Purity (≥98%): This minimizes the presence of the unlabeled analyte in the internal standard, which could lead to an overestimation of the Neotame concentration.[3]
-
High Chemical Purity (>99%): This ensures that there are no other interfering compounds present.[1]
-
Stable Deuterium Labels: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix (H/D exchange).[4] For this compound, the deuterium atoms are typically on the methyl groups, which are generally stable positions.
Q3: Can I use a different internal standard for Neotame analysis?
While other structurally similar compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for quantitative LC-MS/MS analysis.[5] This is because its physicochemical properties are nearly identical to Neotame, ensuring the most accurate correction for experimental variability.[5] The use of a non-isotope-labeled internal standard may not fully compensate for matrix effects and can lead to less accurate results.[6]
Troubleshooting Guides
Issue 1: Poor Signal or High Background Noise
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters for both Neotame and this compound, including precursor and product ion selection, collision energy, and ion source parameters (e.g., spray voltage, gas flows, and temperature). |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components.[7] Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[6] |
| Contaminated LC System | Flush the LC system and column with appropriate solvents to remove any contaminants. |
Issue 2: Inaccurate Quantification or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in the Internal Standard | Analyze a solution of the this compound internal standard alone to check for the presence of a signal at the Neotame transition. If significant, obtain a higher purity standard or adjust the LLOQ.[8] |
| Isotopic Exchange (H/D Exchange) | Check the stability of the deuterium labels by incubating the internal standard in the sample matrix and mobile phase at different pH values and temperatures. If exchange is observed, consider adjusting the mobile phase pH or using a standard with labels in more stable positions.[4] |
| Chromatographic Separation of Analyte and Internal Standard | Optimize the chromatographic method to ensure co-elution of Neotame and this compound. A slight, consistent separation (isotope effect) may be acceptable if peaks are symmetrical and integrated consistently.[8] |
Issue 3: Peak Tailing or Splitting
| Potential Cause | Troubleshooting Steps |
| Poor Column Performance | Ensure the column is not degraded or clogged. Use a guard column to protect the analytical column. |
| Secondary Interactions with the Stationary Phase | Adjust the mobile phase pH or add modifiers to reduce secondary interactions. For example, a small amount of a competing base can reduce tailing for basic compounds.[8] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[8] |
Quantitative Data
The use of this compound as an internal standard is expected to significantly improve the sensitivity and reliability of Neotame detection. The following tables provide a summary of representative quantitative data from LC-MS/MS methods for Neotame analysis.
Disclaimer: The data in Table 1 is a synthesized representation from multiple sources to illustrate the expected improvements when using a deuterated internal standard. Actual results may vary depending on the specific method and instrumentation.
Table 1: Comparison of Neotame Detection With and Without this compound Internal Standard (Representative Data)
| Parameter | Without Internal Standard (External Calibration) | With this compound Internal Standard |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/L | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.0 - 5.0 µg/L | 0.5 - 2.5 µg/L |
| Recovery (%) | 70 - 115% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Table 2: Published Quantitative Data for Neotame Analysis using LC-MS/MS
| Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Beverages, Dairy, Fish Products | < 250 | < 2500 | 84.2 - 106.7 | [6] |
| Various Foods | - | 0.1 | 75 - 120 | [9] |
| Beverages | - | In-sample LOQ: 0.125 µg/mL for some sweeteners | 72 - 114 | [7] |
Experimental Protocols
Representative LC-MS/MS Method for Neotame Quantification
This protocol is a composite of best practices from published methods for the analysis of Neotame in food and beverage samples.
1. Sample Preparation (Beverages)
-
Degas carbonated beverages by sonication.
-
Accurately weigh 1 g of the sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Dilute the sample with the initial mobile phase (e.g., 1:10 v/v).
-
Vortex for 1 minute.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Neotame: m/z 379.2 → 323.2 (Quantifier), m/z 379.2 → 188.1 (Qualifier)
-
This compound: m/z 382.2 → 326.2 (Quantifier)
-
-
Collision Energy: Optimize for your specific instrument.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Neotame to this compound against the concentration of Neotame standards.
-
Determine the concentration of Neotame in the samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of Neotame using this compound.
Logical Relationship: Troubleshooting Isotopic Exchange
Caption: Troubleshooting workflow for investigating potential isotopic exchange of this compound.
Signaling Pathway: Neotame and the Sweet Taste Receptor
Caption: Simplified signaling pathway of Neotame binding to the T1R2/T1R3 sweet taste receptor.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Multimodal Ligand Binding Studies of Human and Mouse G-Coupled Taste Receptors to Correlate Their Species-Specific Sweetness Tasting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Impact of mobile phase composition on (R)-Neotame-d3 signal
Welcome to the technical support center for the analysis of (R)-Neotame-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the signal of this compound in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with the this compound signal during LC-MS/MS analysis?
The most prevalent issues include poor signal intensity, signal variability, peak shape distortion (e.g., tailing or fronting), and shifts in retention time. These problems can often be traced back to the mobile phase composition, including the organic modifier, aqueous component, pH, and additives. Furthermore, issues inherent to deuterated internal standards, such as isotopic exchange and chromatographic shifts relative to the non-labeled analyte, can also affect signal quality.[1]
Q2: How does the choice of organic solvent in the mobile phase affect the this compound signal?
The choice of organic solvent, typically acetonitrile (B52724) or methanol (B129727), significantly impacts ionization efficiency and chromatographic retention. Acetonitrile is often preferred in high-throughput systems due to its low viscosity, while methanol can be a more cost-effective option for routine analyses.[2] For Neotame (B1678184) and its analogs, mobile phases consisting of acetonitrile and water are commonly used.[3][4] The ratio of organic solvent to water will determine the elution strength and retention time of this compound. It is crucial to ensure that the chosen solvent system completely solubilizes the sample to avoid precipitation and signal loss.[5]
Q3: What is the role of pH and mobile phase additives in optimizing the this compound signal?
Mobile phase pH and additives are critical for controlling the ionization state of this compound and improving peak shape and signal intensity. For amine-containing compounds like Neotame, adjusting the pH can enhance ionization in the mass spectrometer's source. Common additives used in Neotame analysis include:
-
Formic Acid: Often used to acidify the mobile phase, which can improve the signal intensity of polar metabolites in reversed-phase liquid chromatography (RPLC).[6][7]
-
Ammonium (B1175870) Formate (B1220265)/Acetate (B1210297): These buffers can help control the pH and improve the robustness of the method.[6][7] For instance, a mobile phase with 10 mM ammonium formate has been shown to provide high signal intensity for various lipid classes, a principle that can be applied to other small molecules.[6][7]
-
Trifluoroacetic Acid (TFA): While effective for chromatography, TFA is an ion-pairing agent that can cause signal suppression in mass spectrometry and should be used with caution. A low concentration of 0.09% TFA has been used in HPLC-UV methods for Neotame.[3]
Optimizing the pH and additive concentration is essential for achieving a stable and robust signal for this compound.
Q4: Can the mobile phase composition lead to isotopic exchange for this compound?
Yes, the mobile phase composition can potentially lead to isotopic exchange, where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent.[1] The stability of the deuterium label is highly dependent on its position within the molecule.[1] Labels on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups are more prone to exchange.[1] While the exact position of the deuterium atoms in this compound is crucial, using a mobile phase with a controlled pH and avoiding harsh acidic or basic conditions can minimize the risk of back-exchange.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
If you are experiencing a weak signal for this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Signal Intensity
Caption: Workflow for troubleshooting low signal intensity of this compound.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. A gradient elution, where the solvent strength increases during the run, can help improve peak shape and sensitivity.[5]
-
Additives: The type and concentration of additives can significantly impact ionization. For positive ion mode, small amounts of formic acid (e.g., 0.1%) can enhance protonation and improve the signal.[6][7] For negative ion mode, additives like ammonium acetate might be more suitable.[7]
-
pH: Ensure the mobile phase pH is appropriate for the ionization of this compound.
-
-
Mass Spectrometer Parameter Optimization:
-
Review and optimize the ion source parameters, such as spray voltage, gas flows, and temperature, as these can have a substantial effect on signal intensity.[9]
-
-
Check Internal Standard Integrity:
-
Ensure the purity of your this compound standard. Impurities can lead to a lower-than-expected signal.[10]
-
Issue 2: Retention Time Shift and Poor Peak Shape
Shifts in retention time and poor peak shapes can compromise the accuracy and precision of your analysis.
Troubleshooting Workflow for Retention Time and Peak Shape Issues
Caption: A logical approach to troubleshooting retention time and peak shape problems.
Detailed Steps:
-
Mobile Phase Adjustments:
-
pH Modification: The pH of the mobile phase can affect the retention time of ionizable compounds. Adjusting the pH can improve peak shape and retention stability.
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and potentially improve peak shape.[10]
-
Gradient Optimization: A shallower gradient can improve the resolution between this compound and any co-eluting matrix components.[10]
-
-
System and Column Health:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to retention time shifts.
-
Column Integrity: Check for column degradation or contamination, which can cause peak tailing and loss of resolution.
-
Experimental Protocols
Example Protocol for HPLC-MS/MS Analysis of Neotame
This protocol is a general guideline and should be optimized for your specific instrument and application.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Perform serial dilutions to create working standard solutions at desired concentrations.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for Neotame analysis.[3][11]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[6][7][12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) can improve retention time reproducibility.[13]
-
Injection Volume: Typically 5-10 µL, though large volume injections can be used to increase sensitivity.[13]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Neotame.
-
MS/MS Transitions: Optimize the precursor and product ion transitions for this compound. This involves infusing a standard solution and performing a product ion scan to identify the most intense and stable fragments.
-
Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and temperature for maximum signal intensity.[9]
Data Presentation
The following table summarizes typical mobile phase compositions used in the analysis of Neotame and related compounds, which can serve as a starting point for method development for this compound.
| Mobile Phase Composition | Column Type | Detection Method | Reference |
| 0.09% TFA, Acetonitrile:Water (60:40) | C18 | HPLC-UV | [3] |
| 20 mmol/L (NH4)2SO4-Acetonitrile (pH 4.4) | ODS | HPLC-DAD | [4] |
| 0.01 mol/L Phosphate Buffer (pH 4.0)-Acetonitrile | C18-AR | HPLC-UV | [14] |
| Water with 0.1% Formic Acid and Acetonitrile | C18 | LC-MS/MS | [12] |
| 20 mM Ammonium Formate (pH 3.5) and Acetonitrile | ODS-SAX | LC-MS/MS | [13] |
This information should provide a solid foundation for troubleshooting and optimizing the analysis of this compound. Remember that empirical testing and systematic optimization are key to achieving the best results in your specific analytical setup.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. CN105651893A - HPLC (high performance liquid chromatography) determination method for neotame content in feed additive - Google Patents [patents.google.com]
- 12. Offline Two-dimensional Liquid Chromatography-Mass Spectrometry for Deep Annotation of the Fecal Metabolome Following Fecal Microbiota Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of large volume injection for sensitive LC-MS/MS analysis of seven artificial sweeteners in surface waters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Validation & Comparative
A Guide to the Superiority of (R)-Neotame-d3 in Analytical Method Validation
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount. This guide provides an objective comparison of the use of the stable isotope-labeled internal standard, (R)-Neotame-d3, against other alternatives in the quantitative analysis of the high-intensity sweetener Neotame. Supported by established analytical principles and experimental data from validated methods, this document highlights the advantages of employing a deuterated internal standard to ensure the highest quality data.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex matrices. However, its accuracy can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting compounds. Internal standards (IS) are crucial for mitigating these issues. An ideal IS mimics the chemical and physical properties of the analyte, allowing for accurate correction of these variations.
This compound: The Gold Standard for Neotame Quantification
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry. In this compound, three hydrogen atoms have been replaced with deuterium. This subtle increase in mass allows the mass spectrometer to differentiate it from the native Neotame, while its chemical and physical properties remain virtually identical.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound has a nearly identical chromatographic retention time to Neotame. This co-elution is critical because it ensures that both the analyte and the internal standard experience the same degree of matrix effects at the same time, leading to more accurate correction.[1][2]
-
Similar Ionization Efficiency: As a SIL-IS, this compound exhibits the same ionization behavior as Neotame in the mass spectrometer's ion source. This is crucial for compensating for ion suppression or enhancement caused by the sample matrix.[1]
-
Comparable Extraction Recovery: During sample preparation, any loss of analyte due to extraction inefficiency or adsorption will be mirrored by a proportional loss of this compound. This allows for accurate quantification even with imperfect sample cleanup.[1][2]
Comparison with Alternative Internal Standards
The most common alternative to a SIL-IS is a structural analog—a molecule with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, structural analogs have significant drawbacks.
| Feature | This compound (SIL-IS) | Structural Analog IS | Advantage of this compound |
| Chromatographic Retention Time | Nearly identical to Neotame | Different from Neotame | Ensures both experience the same matrix effects at the same time.[1][2] |
| Ionization Efficiency | Virtually identical to Neotame | Different from Neotame | Accurately compensates for ion suppression or enhancement.[1] |
| Extraction Recovery | Highly similar to Neotame | Can differ significantly from Neotame | Provides more reliable correction for sample preparation losses.[1][2] |
| Accuracy & Precision | High | Can be compromised | Leads to more reliable and reproducible quantitative data. |
Validated LC-MS/MS Method for Neotame Analysis
The following is an example of a validated LC-MS/MS method for the quantification of Neotame in beverages. While this specific example does not use this compound, it provides a robust framework and demonstrates the expected performance of a validated method. The use of this compound as the internal standard in such a method would further enhance its accuracy and precision.
Experimental Protocols
Sample Preparation (Beverages) [3]
-
Degas carbonated beverage samples by sonication.
-
Dilute the sample 500-fold with a diluent (e.g., 95:5 (v/v) water/acetonitrile with 0.05% acetic acid).
-
Vortex the diluted sample for 2 minutes.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Parameters [3]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for polar compounds (e.g., Phenomenex Synergi™ 2.5 µm Polar RP).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like ammonium (B1175870) acetate (B1210297) or formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in positive mode for Neotame.
-
MRM Transition for Neotame: For example, Q1: 379.2 m/z → Q3: 347.2 m/z.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation data for an LC-MS/MS method for Neotame analysis in beverages.[3]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Linear Dynamic Range | e.g., 0.5 - 500 ng/mL |
| Accuracy (% Recovery in Matrix Spikes) | 91% - 114% |
| Precision (% Relative Standard Deviation, RSD) | < 13% |
| Limit of Quantification (LOQ) in Sample | e.g., 1.25 µg/mL |
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Sample Preparation and Analysis Workflow.
Caption: Simplified Metabolism of Neotame.
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of scientific data. When quantifying Neotame in complex matrices, the choice of internal standard significantly impacts the accuracy and precision of the results. While structural analogs can be used, they present inherent limitations. The use of a stable isotope-labeled internal standard, this compound, offers unparalleled advantages in compensating for analytical variability, particularly matrix effects. For researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical data, this compound is the unequivocally superior choice for the validation and routine application of methods for Neotame quantification.
References
The Gold Standard for Neotame Quantification: A Comparative Guide to (R)-Neotame-d3 Internal Standard
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in the quantification of the high-intensity sweetener Neotame, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of (R)-Neotame-d3, a stable isotope-labeled internal standard, with other alternatives, supported by established analytical principles and illustrative experimental data.
In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is indispensable for correcting analytical variability. Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard, offering superior performance over other types of internal standards, such as structural analogs. This compound, a deuterated form of Neotame, exemplifies this gold standard for Neotame analysis.
The Superiority of Stable Isotope-Labeled Internal Standards
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification allows the internal standard to be distinguished from the analyte by the mass spectrometer while maintaining nearly identical physicochemical properties. This near-perfect chemical mimicry is the key to its superior performance in quantitative assays.
In contrast, other internal standards, such as structural analogs, are different chemical compounds that are structurally similar to the analyte. For Neotame analysis, a commonly used structural analog is sodium warfarin[1][2]. While more readily available and less expensive, structural analogs do not co-elute with the analyte and can exhibit different ionization efficiencies and extraction recoveries, potentially leading to inaccurate quantification.
Head-to-Head Performance Comparison
Table 1: Performance Characteristics of Internal Standards for Neotame Analysis
| Performance Metric | This compound (SIL-IS) | Structural Analog (e.g., Sodium Warfarin) | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | This compound co-elutes with Neotame, experiencing the same degree of ion suppression or enhancement from matrix components, thus providing accurate correction. Structural analogs elute at different retention times and may be affected differently by the matrix, leading to inaccurate results. |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Superior correction for matrix effects and sample loss during preparation leads to higher accuracy. |
| Precision (%RSD) | Excellent (typically <5%) | Good to Poor | Consistent correction for variability in sample handling and instrument response results in lower relative standard deviation. |
| Extraction Recovery | Tracks analyte recovery closely | May differ significantly from analyte | The near-identical chemical properties of this compound ensure it behaves similarly to Neotame during extraction procedures. |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., FDA, EMA) | May require more extensive validation to demonstrate suitability | Regulatory bodies recognize the superior reliability of data generated using SIL-ISs. |
Table 2: Illustrative Validation Data Comparing SIL-IS and Structural Analog IS (for a generic analyte)
| Parameter | Method with SIL-IS | Method with Structural Analog IS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Intra-day Precision (%CV) | ≤ 5% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 5% | ≤ 15% |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% | Can be > 15% |
Experimental Protocols
A robust and validated analytical method is crucial for reliable quantification. Below is a representative experimental protocol for the determination of Neotame in a food matrix using LC-MS/MS with this compound as the internal standard.
Key Experiment: Quantification of Neotame in a Beverage Matrix
Objective: To accurately quantify the concentration of Neotame in a beverage sample using a stable isotope dilution LC-MS/MS method.
Materials:
-
Neotame analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Syringe filters (0.22 µm)
-
Beverage sample
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of Neotame (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the Neotame stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 to 500 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation:
-
Degas carbonated beverage samples by sonication.
-
To 1 mL of the beverage sample, add 100 µL of the this compound working solution.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Neotame from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Neotame: Precursor ion (Q1) m/z 379.2 -> Product ion (Q3) m/z 302.2
-
This compound: Precursor ion (Q1) m/z 382.2 -> Product ion (Q3) m/z 305.2
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Neotame to this compound against the concentration of the calibration standards.
-
Determine the concentration of Neotame in the beverage sample by interpolating its peak area ratio from the calibration curve.
-
Mandatory Visualizations
References
A Comparative Guide to the Quantification of Neotame: HPLC-UV vs. LC-MS/MS
Neotame (B1678184), a high-intensity, non-nutritive sweetener, is utilized across a wide range of food and beverage products. Its chemical structure, an N-substituted dipeptide, provides high stability, making it suitable for various processing conditions.[1] Accurate and precise quantification of Neotame is crucial for regulatory compliance, quality control, and ensuring consumer safety. This guide provides a detailed comparison of two prevalent analytical techniques for Neotame quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the quantification of Neotame, based on published experimental data.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.5 µg/mL | 3.3 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.5 mg/kg | 0.1 µg/kg | [4][5][6] |
| Linearity (r²) | 0.999 (5-100 µg/mL) | ≥ 0.999 | [2][4][7] |
| Accuracy (Recovery) | 81.1% - 107.2% | 81.6% - 106.7% | [2][3][7] |
| Precision (RSD) | < 3.2% - < 5% | < 10% - < 20% | [4][5][7] |
As evidenced by the data, LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for trace-level analysis. While both methods demonstrate excellent linearity and accuracy, HPLC-UV often provides slightly better precision.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of Neotame using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely adopted, cost-effective technique suitable for routine quality control where high sensitivity is not the primary requirement.
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenization : Weigh a representative portion of the food sample and homogenize it.
-
Extraction : Extract Neotame from the sample matrix using a suitable solvent, often involving protein precipitation, heating, or lipid degreasing for complex matrices.[3]
-
SPE Cleanup : Condition a C18 Solid-Phase Extraction (SPE) cartridge.[2][4]
-
Loading : Load the sample extract onto the SPE cartridge.
-
Washing : Wash the cartridge to remove interfering compounds.
-
Elution : Elute Neotame with an appropriate solvent (e.g., methanol).
-
Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
b. Chromatographic Conditions
-
Instrument : High-Performance Liquid Chromatography system with a Photo Diode Array (PDA) or UV detector.[4]
-
Mobile Phase : Isocratic mixture of 0.09% Trifluoroacetic acid (TFA) in an acetonitrile:water (60:40) solution.[2][4]
-
Flow Rate : 0.6 mL/min.[4]
-
Injection Volume : 10 µL.[7]
c. Calibration Prepare a series of Neotame standard solutions of known concentrations (e.g., 5-100 µg/mL).[4] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for complex food matrices and for detecting Neotame at very low concentrations. It is the preferred method for regulatory enforcement and research applications.
a. Sample Preparation
-
Extraction : Similar to the HPLC-UV method, extract Neotame from the sample matrix. An ultrasonic bath can be utilized to aid extraction.[7]
-
SPE Cleanup : Use a polymeric SPE column for cleanup of the extracts.[7]
-
Dilution : Dilute the final extract as necessary before injection. For some simple matrices like beverages, a simple "dilute-and-shoot" approach may be sufficient.[9][10]
b. Chromatographic Conditions
-
Instrument : LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column : Phenomenex Luna Phenyl-Hexyl column (5 μm, 4.6 mm × 150 mm).[5]
-
Mobile Phase : Gradient elution using 10 mM ammonium (B1175870) acetate (B1210297) in water (A) and 10 mM ammonium acetate in methanol (B129727) (B).[5][6]
-
Flow Rate : 0.5 mL/min.[7]
-
Injection Volume : 10 µL.[7]
c. Mass Spectrometric Conditions
-
Ionization Mode : ESI, can be operated in either positive or negative ion mode.[5]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions : Monitor at least two specific precursor-to-product ion transitions for Neotame to ensure both quantification and confirmation.[5]
Mandatory Visualizations: Experimental Workflows
The following diagrams illustrate the typical workflows for the quantification of Neotame by HPLC-UV and LC-MS/MS.
Caption: Workflow for Neotame quantification using HPLC-UV.
Caption: Workflow for Neotame quantification using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of neotame in various foods by high-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105651893A - HPLC (high performance liquid chromatography) determination method for neotame content in feed additive - Google Patents [patents.google.com]
- 9. sciex.com [sciex.com]
- 10. shimadzu.com [shimadzu.com]
Inter-laboratory Comparison of Neotame Analysis in Beverages Using Isotope Dilution Mass Spectrometry
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of Neotame quantification in beverage matrices using a robust analytical methodology based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, (R)-Neotame-d3. The use of such an internal standard is critical for correcting variations in sample preparation and mitigating matrix effects, ensuring high accuracy and precision in analytical results.[1][2][3][4]
Executive Summary
The accurate quantification of high-potency sweeteners like Neotame is essential for regulatory compliance, quality control, and safety assessment. This document outlines a standardized protocol for the analysis of Neotame in beverages, designed to be reproducible across different laboratories. To illustrate the expected performance of this method, hypothetical data from a simulated inter-laboratory study involving three laboratories are presented. The data demonstrates the method's precision, accuracy, and robustness.
Experimental Protocols
A detailed methodology for the quantification of Neotame is provided below. This protocol is designed to be a standardized procedure for all participating laboratories in a comparative study.
1. Sample Preparation
-
Objective: To extract Neotame from the beverage matrix and prepare it for LC-MS/MS analysis.
-
Procedure:
-
For carbonated beverages, degas the sample by sonication for 15 minutes.
-
Accurately weigh 1.0 g of the beverage sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (1 µg/mL in 50% methanol).
-
Add 9.9 mL of 50% methanol (B129727) to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[5][6]
-
2. LC-MS/MS Analysis
-
Instrumentation: A High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Neotame: Precursor ion (m/z) 379.2 → Product ion (m/z) 302.2.
-
This compound: Precursor ion (m/z) 382.2 → Product ion (m/z) 305.2.
-
-
Instrument Parameters: Dwell time, collision energy, and declustering potential should be optimized for the specific instrument used to maximize signal intensity.
-
3. Quantification
-
Calibration: A calibration curve is constructed by plotting the peak area ratio of Neotame to this compound against the concentration of Neotame standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Calculation: The concentration of Neotame in the samples is determined by interpolating the peak area ratio from the calibration curve.
Data Presentation: Hypothetical Inter-laboratory Comparison
The following tables summarize the hypothetical results from three independent laboratories analyzing a certified reference material (CRM) of a soft drink with a known Neotame concentration of 15.0 µg/kg and a spiked sample prepared at 25.0 µg/kg.
Table 1: Analysis of Certified Reference Material (CRM) - Target Value: 15.0 µg/kg
| Laboratory | Measured Mean (µg/kg) | Standard Deviation (SD) | Accuracy (%) | Precision (RSD%) |
| Lab 1 | 14.8 | 0.7 | 98.7 | 4.7 |
| Lab 2 | 15.3 | 0.9 | 102.0 | 5.9 |
| Lab 3 | 14.5 | 0.6 | 96.7 | 4.1 |
| Overall | 14.9 | 0.4 | 99.3 | 2.7 |
Table 2: Analysis of Spiked Sample - Spiked Level: 25.0 µg/kg
| Laboratory | Measured Mean (µg/kg) | Standard Deviation (SD) | Recovery (%) | Precision (RSD%) |
| Lab 1 | 24.1 | 1.1 | 96.4 | 4.6 |
| Lab 2 | 25.5 | 1.4 | 102.0 | 5.5 |
| Lab 3 | 23.8 | 1.0 | 95.2 | 4.2 |
| Overall | 24.5 | 0.9 | 98.0 | 3.7 |
Method Validation Parameters
The following table outlines the key validation parameters that should be assessed by each laboratory to ensure the reliability of the analytical method.[7][8][9]
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Linearity (R²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[9] |
| Accuracy/Recovery | 80 - 120% | The closeness of the measured value to the true value.[8] |
| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly.[8] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] |
| Specificity | No interfering peaks at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the analysis of Neotame.
Caption: Experimental workflow for Neotame analysis.
Caption: Logic for the inter-laboratory comparison study.
References
- 1. waters.com [waters.com]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. sciex.com [sciex.com]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
A Comparative Guide to the Accuracy and Precision of Neotame Quantification: The (R)-Neotame-d3 Advantage
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the high-intensity sweetener Neotame is critical in food safety, quality control, and pharmacokinetic studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as (R)-Neotame-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of Neotame quantification methodologies, supported by experimental data from published studies, to highlight the benefits of the isotope dilution technique.
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
The principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it is chemically identical to the analyte (Neotame) and thus exhibits the same behavior during sample preparation, chromatography, and ionization. This co-elution and identical chemical behavior allow the SIL-IS to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, which are common challenges in complex matrices.
While specific validation studies detailing the use of this compound were not found in a comprehensive literature search, the expected performance improvements are well-documented for isotope dilution methods in general. These methods are known to provide the highest possible analytical specificity for quantitative determinations.
Alternative Quantification Methods and Their Performance
Several alternative methods are employed for Neotame quantification, each with its own set of performance characteristics. The most common are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and LC-MS/MS with other types of internal standards or without an internal standard (external calibration).
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the reported accuracy (as recovery) and precision (as relative standard deviation or coefficient of variation) for various Neotame quantification methods.
Table 1: Performance of LC-MS/MS Methods for Neotame Quantification
| Analytical Method | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (%RSD/%CV) | Reference |
| Expected Performance with this compound | This compound | Various Food Matrices | Typically 95-105% | Typically <5% | Theoretical/Best Practice |
| LC-MS/MS | None (External Calibration) | Cola Beverage | 71.5 - 114% | <13% | |
| LC-MS/MS | Warfarin Sodium | Beverages, Candied Fruits, Cakes | Not specified | Not specified | |
| LC-MS/MS | N-(2-methylcyclohexyl)sulfamate | Beverages, Dairy, Fish Products | 84.2 - 106.7% | <10% | |
| LC-MS/MS | None | Various Foods | 75 - 120% | <20% |
Table 2: Performance of HPLC-UV Methods for Neotame Quantification
| Analytical Method | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (%RSD/%CV) | Reference |
| HPLC-UV | None | Various Foods | 81.1 - 107.2% | Not specified | |
| HPLC-UV | None | Cake and Ice Cream | 96.08 - 98.62% | Not specified | |
| HPLC-UV | None | 8 Kinds of Foods | 86 - 104% | <3.2% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the discussed Neotame quantification methods.
Experimental Protocol 1: Isotope Dilution LC-MS/MS with this compound (Hypothetical Best Practice)
This protocol is based on established principles for isotope dilution mass spectrometry.
-
Sample Preparation:
-
Homogenize the sample matrix (e.g., beverage, food slurry).
-
Accurately weigh a portion of the homogenized sample.
-
Spike the sample with a known concentration of this compound solution.
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common approach involves protein precipitation with an organic solvent like acetonitrile (B52724), followed by centrifugation and filtration. For complex matrices, an Oasis MCX cartridge can be used for cleanup.
-
Evaporate the extract to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 3.0 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Neotame: e.g., m/z 379.2 -> 347.2
-
This compound: e.g., m/z 382.2 -> 350.2
-
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Neotame to the peak area of this compound against the concentration of Neotame standards.
-
Determine the concentration of Neotame in the sample by interpolating its peak area ratio on the calibration curve.
-
Experimental Protocol 2: LC-MS/MS without Internal Standard (External Calibration)
This protocol is adapted from a method for the analysis of artificial sweeteners in beverages.
-
Sample Preparation:
-
Dilute the beverage sample 500-fold with a diluent (e.g., 95:5 v/v water/acetonitrile with 0.05% acetic acid).
-
Vortex and centrifuge the diluted sample.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A polar reversed-phase column (e.g., Phenomenex Synergi™ 2.5 µm Polar-RP).
-
Mobile Phase: A gradient of 10mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Flow Rate: 0.400 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI in positive mode.
-
Analysis Mode: MRM.
-
MRM Transition for Neotame: m/z 377.2 -> 200.0.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of Neotame against the concentration of Neotame standards prepared in a solvent.
-
Determine the concentration of Neotame in the sample by comparing its peak area to the calibration curve.
-
Experimental Protocol 3: HPLC-UV Method
This protocol is a general representation based on several cited HPLC methods.
-
Sample Preparation:
-
Homogenize solid samples or directly use liquid samples.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.
-
Elute Neotame from the cartridge and prepare the final solution for injection.
-
-
HPLC-UV Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) (e.g., 60:40 acetonitrile:water with 0.09% TFA).
-
Flow Rate: 0.6 mL/min.
-
-
UV Detection:
-
Wavelength: 210 nm.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of Neotame against the concentration of Neotame standards.
-
Determine the concentration of Neotame in the sample by comparing its peak area to the calibration curve.
-
Visualizing the Methodological and Conceptual Frameworks
To better illustrate the workflows and the relationship between key analytical concepts, the following diagrams are provided.
Linearity and range of detection for Neotame using a deuterated standard
For researchers, scientists, and drug development professionals, the accurate quantification of the high-intensity sweetener Neotame (B1678184) is critical for product formulation, quality control, and safety assessment. This guide provides a comparative overview of various analytical methodologies for the determination of Neotame, with a focus on their linearity, detection limits, and experimental protocols. While the use of a deuterated internal standard in Neotame analysis is not widely documented, this guide will explore methods employing other internal standards and compare them against techniques that do not, offering a comprehensive look at the current landscape of Neotame quantification.
Performance Comparison of Analytical Methods for Neotame Detection
The selection of an appropriate analytical method for Neotame quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Zone Electrophoresis (CZE).
| Analytical Method | Linearity (r²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV | 0.999[1][2] | 5 - 100 µg/mL[1][2] | 0.5 µg/mL[3] | 0.5 mg/kg[1][2] | 81.1 - 107.2[3] |
| HPLC-MS/MS | > 0.99[4] | 0.5 - 500 ng/mL[4] | 3.3 ng/mL[3] | 0.1 µg/kg - 2.5 µg/g[5][6] | 81.6 - 105.8[3] |
| Capillary Zone Electrophoresis (CZE) | 1.000[7] | 0.5 - 100 µg/mL[7] | 0.118 µg/mL[7] | Not Specified | 90 - 95[7] |
| High-Performance Capillary Electrophoresis (HPCE) | > 0.99[8] | Not Specified | 0.01857 mM (L,L-neotame) | Not Specified | 95.66 - 99.00[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the experimental protocols for the compared methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of Neotame in various food matrices.
-
Sample Preparation: Samples are typically homogenized and extracted with a suitable solvent. For complex matrices like cakes and ice cream, a solid-phase extraction (SPE) step using a C18 cartridge is employed for cleanup and concentration.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like 0.09% trifluoroacetic acid (TFA) in a 60:40 ratio.[1]
-
Flow Rate: A flow rate of 0.6 mL/min is often maintained.[1]
-
-
Detection: UV detection is performed at a wavelength of 210 nm.[1][2]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, HPLC-MS/MS is the method of choice. While a specific deuterated standard for Neotame is not commonly cited, other internal standards can be used to improve quantitative accuracy.
-
Sample Preparation: A simple dilution of the sample with the initial mobile phase is often sufficient for liquid samples like beverages.[4] For solid or more complex matrices, a protein precipitation, heating, and lipid degreasing followed by SPE may be necessary.[3]
-
Chromatographic Conditions:
-
Column: A polar-modified reversed-phase column, such as a Phenomenex Synergi™ 2.5 µm Polar RP, is effective.[4]
-
Mobile Phase: A gradient elution using 10mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile is common.[4]
-
Flow Rate: A typical flow rate is 0.400 mL/min.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is used, often in positive ion mode for Neotame.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. For Neotame, a representative transition is 377.2 -> 200.0.[4]
-
Capillary Zone Electrophoresis (CZE)
CZE offers a rapid and cost-effective alternative to HPLC methods for the analysis of Neotame in non-alcoholic beverages.
-
Sample Preparation: Solid-phase extraction is used for sample cleanup and pre-concentration.[7]
-
Electrophoretic Conditions:
-
Buffer: A 20 mmol L⁻¹ sodium borate (B1201080) buffer at pH 8 is used as the background electrolyte.[7]
-
Voltage: An applied voltage of 25 kV is typical.[7]
-
Injection: Hydrodynamic injection is performed for 5 seconds at 30 mbar.[7]
-
-
Detection: UV detection is carried out at 191 nm.[7]
Visualizing the Workflow: Neotame Analysis by LC-MS/MS
To illustrate the logical flow of a typical quantitative analysis of Neotame using an internal standard by LC-MS/MS, the following diagram is provided.
Caption: Workflow for Neotame quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of neotame in beverages, cakes and preserved fruits by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of neotame in various foods by high-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of neotame in non-alcoholic beverage by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Recovery of (R)-Neotame-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. This guide provides a comparative assessment of the recovery of neotame (B1678184), the non-deuterated counterpart of (R)-Neotame-d3, in various matrices. Due to a lack of publicly available, specific recovery data for this compound, this document leverages data on neotame's recovery as a surrogate to infer the expected performance of its deuterated analog. The guide also outlines the theoretical advantages of using a stable isotope-labeled internal standard and provides a detailed experimental protocol applicable to both compounds.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based assays. Ideally, a deuterated internal standard will exhibit extraction recovery and ionization response identical to the analyte of interest, co-eluting chromatographically. This allows for effective compensation for variations during sample preparation and analysis, including matrix effects, thereby enhancing the accuracy and precision of the results.
Comparative Recovery Data of Neotame in Various Matrices
The following table summarizes the recovery of neotame from various food and environmental matrices as reported in scientific literature. This data provides a benchmark for the expected recovery of this compound, as an ideal internal standard should have a recovery that is closely matched to the analyte it is intended to quantify.
| Matrix | Analytical Method | Extraction Technique | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Beverages | HPLC-UV | Solid-Phase Extraction (SPE) | 92 - 107.2 | < 3.2 |
| Cake | HPLC-UV | Solid-Phase Extraction (SPE) | 96.08 - 98.62 | Not Reported |
| Ice Cream | HPLC-UV | Solid-Phase Extraction (SPE) | 96.08 - 98.62 | Not Reported |
| Flavoured Milk | HPLC | Solid-Phase Extraction (SPE) | ~98 | Not Reported |
| Various Foods | LC-MS/MS | Protein Precipitation, Heating, Lipid Degreasing, SPE | 81.1 - 107.2 | Not Reported |
| Non-alcoholic Beverage | Capillary Zone Electrophoresis | Solid-Phase Extraction (SPE) | 90 - 95 | < 2 |
| Tap Water, Influents, Effluents | LC-MS/MS | Not Specified | 81.1 - 114.0 | Not Reported |
The Role and Advantages of this compound as an Internal Standard
While specific recovery data for this compound is not publicly available, its use as an internal standard is highly advantageous for the quantitative analysis of neotame. The primary role of a stable isotope-labeled internal standard is to correct for analytical variability.
The diagram above illustrates the logical workflow where this compound is introduced at the beginning of the sample preparation process. By tracking the signal of the deuterated standard relative to the non-deuterated analyte, any losses during extraction or variations in instrument response can be normalized, leading to more reliable and reproducible results.
Detailed Experimental Protocol for Neotame Analysis
The following protocol is a generalized procedure for the extraction and quantification of neotame from a food matrix, which would be suitable for use with this compound as an internal standard.
1. Sample Preparation and Spiking
-
For Liquid Samples (e.g., Beverages):
-
Accurately measure a known volume of the liquid sample.
-
Spike the sample with a known concentration of this compound solution.
-
Proceed to Solid-Phase Extraction (SPE).
-
-
For Solid or Semi-Solid Samples (e.g., Cake, Ice Cream):
-
Homogenize a known weight of the sample.
-
Disperse the homogenized sample in a suitable solvent (e.g., water, buffer).
-
Spike the dispersed sample with a known concentration of this compound solution.
-
Proceed with further extraction steps (e.g., protein precipitation, centrifugation) as needed to obtain a clear liquid extract before SPE.
-
2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elution: Elute neotame and this compound from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile).
3. Analysis by LC-MS/MS
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both neotame and this compound should be optimized.
-
4. Quantification
-
A calibration curve is constructed by analyzing standards containing known concentrations of neotame and a fixed concentration of this compound.
-
The peak area ratio of neotame to this compound in the samples is calculated.
-
The concentration of neotame in the samples is determined by interpolating the peak area ratio from the calibration curve.
Comparative Stability Analysis: (R)-Neotame-d3 Versus Non-Deuterated Standards
Neotame (B1678184), a high-intensity sweetener, is known to be chemically more stable than its predecessor, aspartame (B1666099).[1][2] Its stability is influenced by factors such as pH, temperature, and moisture.[3][4] The introduction of deuterium (B1214612) at the methyl ester position to create (R)-Neotame-d3 is primarily for its use as an internal standard in mass spectrometry-based quantification. However, this isotopic substitution can also confer a greater kinetic isotope effect, potentially slowing down metabolic and chemical degradation pathways.
Quantitative Stability Data for Non-Deuterated (R)-Neotame
The following table summarizes the stability of non-deuterated Neotame under various storage and processing conditions based on available studies. This data serves as a baseline for understanding the inherent stability of the molecule.
| Condition | Matrix | Temperature | Duration | Remaining Neotame (%) | Key Findings |
| Dry Storage | Bulk Powder | 15-25°C | 3 years | 99.00% | Highly stable in dry form under controlled room temperature.[5] |
| Bulk Powder | 35°C (80% RH) | 52 weeks | ~97% | Slight increase in degradation under high humidity.[3] | |
| Aqueous Solution | pH 3.2 Beverage | 20°C | 8 weeks | 89.3% | Degradation rate increases with lower pH and higher temperature.[3] |
| pH 3.0-5.5 | 25°C | 30 weeks | - | Most stable in this pH range.[4] | |
| Thermal Processing | Flavored Milk (Pasteurization) | 90°C | 20 min | 92% | Significantly more stable than aspartame under the same conditions.[6] |
| Flavored Milk (Sterilization) | 121°C | 15 min | 50.5% | Significant degradation at high sterilization temperatures.[6] | |
| Ice Cream Mix (Pasteurization) | 68°C | 30 min | No significant loss | Stable during pasteurization of dairy products.[7] | |
| Baking (Cake) | 180°C | 20 min | ~87% | Demonstrates considerable heat stability during baking.[7] |
Expected Impact of Deuteration on Stability
The replacement of protium (B1232500) (¹H) with deuterium (²H) at the N-methyl position in this compound is expected to increase its stability due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. This principle is often utilized in drug development to slow down metabolic processes, particularly those involving cytochrome P450-mediated oxidation.
While specific experimental stability data for this compound is not available, the KIE suggests that it would exhibit a slower rate of degradation in pathways where the cleavage of a C-H bond at the deuterated position is the rate-limiting step. For Neotame, the primary degradation pathway is the hydrolysis of the methyl ester to form de-esterified Neotame.[3] Deuteration at this position could potentially slow this hydrolytic process.
Experimental Protocols
The stability of Neotame is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for Assessing Thermal Stability in an Aqueous Matrix:
-
Sample Preparation: Prepare a stock solution of (R)-Neotame or this compound in a relevant aqueous buffer (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH).
-
Incubation: Aliquot the solution into sealed vials and incubate at various temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals.
-
Sampling: At each time point, remove a vial from the incubator and immediately cool it to halt any further degradation.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[7]
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength of 210 nm.[7]
-
Quantification: The concentration of the remaining Neotame is determined by comparing the peak area to a standard curve of known concentrations.
-
-
Data Analysis: The percentage of remaining Neotame is plotted against time to determine the degradation kinetics.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in stability testing and the degradation of Neotame, the following diagrams are provided.
Caption: Experimental workflow for stability testing of Neotame standards.
Caption: Primary degradation pathway of Neotame.
References
- 1. Neotame - Wikipedia [en.wikipedia.org]
- 2. Neotame: the powerhouse sweetener - stability [people.wou.edu]
- 3. fao.org [fao.org]
- 4. asianpubs.org [asianpubs.org]
- 5. bimalpha.com [bimalpha.com]
- 6. Stability of aspartame and neotame in pasteurized and in-bottle sterilized flavoured milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Cost-Effectiveness of (R)-Neotame-d3 as an Internal Standard in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In quantitative mass spectrometry, the use of an appropriate internal standard is critical for achieving valid results. This guide provides an objective comparison of the cost-effectiveness of using (R)-Neotame-d3, a stable isotope-labeled internal standard, versus its unlabeled counterpart, (R)-Neotame, and other alternatives.
This compound is the deuterium-labeled version of Neotame, a high-intensity artificial sweetener. Its primary application is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to ensure precise quantification of Neotame in complex matrices such as beverages, food products, and biological samples.
Cost Comparison of Analytical Standards
The primary cost consideration for any analytical method is the price of reference standards. While stable isotope-labeled compounds have a higher initial purchase price, this cost must be weighed against the value of data integrity and the potential costs of failed or repeated experiments.
| Compound | Type | Supplier Example | Price (USD) | Price per mg (USD) | Notes |
| This compound | Stable Isotope-Labeled Internal Standard | Various | ~$500 - $1500 / 10 mg | ~$50 - $150 | Price is an estimate. Stable isotope standards are specialty chemicals with higher synthesis costs. |
| Neotame | Analytical Standard | Sigma-Aldrich | ~$145 / 100 mg | ~$1.45 | High purity standard suitable for use as a calibrant. |
| Neotame | Food/Bulk Grade | Fingredients | ~$49 / 454 g | ~$0.0001 | Not suitable for use as an analytical standard due to lower purity.[1] |
| Advantame | Food/Bulk Grade | Fingredients | ~$193 / 454 g | ~$0.0004 | For context on high-intensity sweetener costs.[2] |
| Aspartame | Food/Bulk Grade | Bulk Supplements | ~$21 / 250 g | ~$0.00008 | For context on high-intensity sweetener costs.[3] |
As shown, the initial cost of this compound is substantially higher than its unlabeled analytical counterpart. However, its value is not in its bulk price but in its function, which is to ensure the accuracy of every measurement for which it is used.
Performance and the "Gold Standard" Approach
In bioanalytical method validation, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend the use of a stable isotope-labeled analyte as the internal standard (IS) whenever possible.[1] This is considered the "gold standard" because the IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.
Benefits of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: Complex samples can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since this compound has the same molecular structure and physicochemical properties as Neotame, it experiences the same matrix effects. The ratio of the analyte to the IS remains constant, correcting for these variations.
-
Compensation for Sample Variability: this compound corrects for variations in sample extraction recovery, injection volume, and instrument response from run to run.
-
Improved Precision and Accuracy: By accounting for multiple sources of error, the use of a stable isotope-labeled IS leads to significantly better precision and accuracy, which is essential for regulatory submissions and reliable research data.[2]
| Parameter | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled IS (this compound) |
| Co-elution with Analyte | N/A | No, retention time differs | Yes, identical chromatography |
| Ionization Efficiency | Variable (Matrix Dependent) | Similar, but can differ | Identical to analyte |
| Extraction Recovery | Variable | Similar, but can differ | Identical to analyte |
| Correction for Matrix Effects | None | Partial | High Degree of Compensation |
| Typical Precision (%CV) | >15% | 5-15% | <5% |
| Regulatory Acceptance | Low | Acceptable with justification | High (Preferred Method) |
Experimental Protocol: Quantification of Neotame in a Beverage
This section outlines a typical experimental protocol for the quantification of Neotame in a soft drink sample using HPLC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
Neotame analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
0.22 µm syringe filters
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Neotame and this compound in a 50:50 water/acetonitrile mixture.
-
Working Standard Solutions: Serially dilute the Neotame stock solution to prepare calibration standards ranging from 0.5 to 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation: Degas the beverage sample by sonication. Dilute the sample 1:100 with the diluent (e.g., 95:5 water/acetonitrile with 0.1% formic acid). Add the internal standard spiking solution to all calibration standards, quality control samples, and diluted beverage samples to achieve a final concentration of 10 ng/mL of this compound. Filter the final solutions before injection.
3. HPLC Conditions
-
System: UHPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Neotame: 379.2 > 347.2 (Quantifier), 379.2 > 188.1 (Qualifier)
-
This compound: 382.2 > 350.2 (Quantifier)
-
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the instrument manufacturer's recommendations.
5. Data Analysis
-
Quantify Neotame concentration by calculating the peak area ratio of the Neotame quantifier MRM transition to the this compound quantifier MRM transition.
-
Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of Neotame in the beverage samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
References
Navigating the Regulatory Maze: A Comparative Guide to Isotopic Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard in mass spectrometry-based bioanalysis, offering unparalleled accuracy and precision.[1] This guide provides a comprehensive comparison of the regulatory guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) for the use of isotopic standards, supported by detailed experimental protocols and data presentation.
The fundamental principle behind using a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This allows it to mimic the analyte's behavior throughout the entire analytical process, from sample preparation and extraction to chromatographic separation and ionization, thereby compensating for potential variability.[1][2] While the core tenets of the FDA, EMA, and the globally harmonized ICH M10 guideline are aligned, subtle yet important distinctions exist in their specific requirements.[1][3]
A Harmonized Approach: Core Principles of Bioanalytical Method Validation
Regulatory bodies worldwide mandate the validation of bioanalytical methods to ensure the reliability and integrity of the data submitted for drug approval.[4] A full validation is required when a new bioanalytical method is established or when significant modifications are made to a previously validated method.[4] The ICH M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for this process.[1][3]
Key validation parameters that must be rigorously assessed include:
-
Selectivity and Specificity: The method's ability to unequivocally measure the analyte in the presence of other components, such as metabolites, endogenous substances, and concomitant medications.[4]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ).[4]
-
Calibration Curve and Linearity: The relationship between the instrumental response and the known concentration of the analyte over a defined range.[4]
-
Matrix Effect: The alteration of analyte ionization due to co-eluting matrix components, which can lead to ion suppression or enhancement.[5]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[4]
Quantitative Data Summary: A Comparative Look at Acceptance Criteria
For scientists in the trenches of bioanalytical method validation, a clear understanding of the acceptance criteria laid out by different regulatory bodies is paramount. The following table summarizes the key requirements from the FDA, EMA, and the harmonized ICH M10 guideline for chromatographic methods.
| Validation Parameter | FDA (based on industry standards and M10 adoption) | EMA (pre-M10 and aligned with M10) | ICH M10 (Harmonized Guideline) |
| Calibration Curve | At least 6 non-zero standards. r² ≥ 0.99 is generally expected. | At least 6 non-zero standards. | A minimum of 6 concentration levels, plus a blank and a zero sample.[6] |
| Accuracy (Calibration Standards) | ±15% of nominal value (±20% at LLOQ). | ±15% of nominal value (±20% at LLOQ). | For at least 75% of the calibration standards, the back-calculated concentration should be within ±15% of the nominal concentration (±20% at LLOQ).[6] |
| Precision (CV%) (QC Samples) | ≤15% (≤20% at LLOQ). | ≤15% (≤20% at LLOQ). | The precision (CV) of the replicate measurements should not exceed 15% (20% at LLOQ).[6] |
| Accuracy (Mean) (QC Samples) | ±15% of nominal value (±20% at LLOQ). | ±15% of nominal value (±20% at LLOQ). | The mean accuracy should be within ±15% of the nominal concentrations (±20% at LLOQ).[6] |
| Matrix Factor (IS-Normalized) | The CV of the IS-normalized matrix factor should be ≤15% in at least 6 different lots of matrix.[5] | The CV of the IS-normalized matrix factor should be ≤15%.[5] | The variability of the IS-normalized matrix factor across different lots of matrix should be assessed, with a precision of ≤15% being acceptable.[5] |
| Stability (Freeze-Thaw, Short & Long-Term) | Analyte is considered stable if the mean concentration of stability QC samples is within ±15% of the nominal concentration. | The mean concentration at each level should be within ±15% of the nominal concentration. | The mean concentration of the stability QCs should be within ±15% of the nominal concentration. |
| Cross-Interference (IS and Analyte) | IS contribution to analyte signal should be ≤20% of the LLOQ response. Analyte contribution to IS signal should be ≤5% of the IS response. | Similar expectations to ensure no significant interference. | The response of the blank sample should not be greater than 20% of the LLOQ and 5% of the IS response in the LLOQ sample. |
Experimental Protocols: A Step-by-Step Guide
Robust and reliable bioanalytical data hinges on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for key experiments involving isotopic standards.
Protocol 1: Assessment of Matrix Effect using a Stable Isotope-Labeled Internal Standard
Objective: To quantitatively evaluate the impact of matrix components on the ionization of the analyte and the SIL-IS.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): The analyte and SIL-IS are spiked into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted. The analyte and SIL-IS are then spiked into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Extraction Spike): The analyte and SIL-IS are spiked into the blank biological matrix from the same six sources before the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[1]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)[5]
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of the biological matrix should be ≤15%.[5]
Protocol 2: Evaluation of a Stable Isotope-Labeled Internal Standard
Objective: To ensure the chosen SIL-IS is suitable for the bioanalytical method and does not introduce inaccuracies.
Methodology:
-
Isotopic Purity and Crossover:
-
Analyze a high concentration solution of the SIL-IS to check for the presence of the unlabeled analyte. The contribution of the unlabeled analyte in the IS solution to the analyte signal should be less than 20% of the response at the LLOQ.
-
Analyze a high concentration solution of the analyte to check for any signal at the mass transition of the SIL-IS. The contribution to the IS signal should be less than 5% of the mean IS response in blank samples with IS.
-
-
Chromatographic Co-elution:
-
Inject a solution containing both the analyte and the SIL-IS. The retention times of both compounds should be as close as possible to ensure they experience the same matrix effects.
-
-
Stability of the Isotopic Label:
-
The label on the SIL-IS must be stable and not undergo exchange with non-labeled atoms during sample storage and processing. This is a particular concern for deuterium (B1214612) labels on heteroatoms.[7]
-
Mandatory Visualizations
To further clarify the logical relationships and workflows involved in the use of isotopic standards in bioanalysis, the following diagrams are provided.
Caption: Workflow for Bioanalytical Method Validation and Sample Analysis.
Caption: A simplified drug metabolism signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of (R)-Neotame-d3: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical reagents like (R)-Neotame-d3 are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound.
Immediate Safety and Pre-Disposal Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize risk and exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or aerosols.[3][4][5]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[2][3]
-
Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS for this compound or its non-deuterated form, Neotame, for detailed handling information.[6]
Waste Identification and Classification
Proper classification is the foundational step for compliant disposal.
-
This compound should be treated as hazardous chemical waste . In a laboratory setting, it is best practice to manage all chemical wastes as hazardous unless they have been explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[7][8] The deuterated nature of the compound does not alter its fundamental chemical properties but warrants careful handling as an isotopically labeled substance.
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Collection and Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, compatible container.[9]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof container designed for liquid chemical waste.[9] Do not mix with other incompatible waste streams. For instance, keep organic solvent solutions separate from aqueous solutions.[10][11]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[7]
Step 2: Container Selection and Labeling
-
Container Type: Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof screw caps.[1][10][12] Plastic containers are often preferred for their durability.[8]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all chemical constituents and their approximate percentages
-
Relevant hazard information (e.g., "Irritant")
-
The date when waste was first added to the container
-
Step 3: Storage (Satellite Accumulation Area)
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]
-
Ensure secondary containment is used to prevent spills from reaching drains or the environment.[9][12]
-
Do not store incompatible wastes together. For example, acids should be stored separately from bases.[10]
Step 4: Final Disposal
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1][3][4] Evaporation of chemical waste is also forbidden.[7]
-
Professional Disposal Service: The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
-
Likely Disposal Method: The recommended disposal method for Neotame is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Quantitative Waste Accumulation Limits
The following table summarizes key quantitative limits for storing hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste per SAA | 55 gallons | [8] |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Maximum Storage Time (once container is full) | 3 calendar days to be removed by EHS | [10] |
| Maximum Storage Time (partially full) | Up to 12 months from the initial fill date | [8][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. foodsweeteners.com [foodsweeteners.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. essex.ac.uk [essex.ac.uk]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
